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  • Product: 1-(3-Methoxyphenyl)propan-2-amine hydrochloride
  • CAS: 35294-10-1

Core Science & Biosynthesis

Foundational

In vitro metabolic pathways of 1-(3-Methoxyphenyl)propan-2-amine in human liver microsomes

An In-Depth Technical Guide to the In Vitro Metabolic Pathways of 1-(3-Methoxyphenyl)propan-2-amine in Human Liver Microsomes Executive Summary & Pharmacological Context 1-(3-Methoxyphenyl)propan-2-amine, commonly known...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Vitro Metabolic Pathways of 1-(3-Methoxyphenyl)propan-2-amine in Human Liver Microsomes

Executive Summary & Pharmacological Context

1-(3-Methoxyphenyl)propan-2-amine, commonly known as 3-Methoxyamphetamine (3-MA) or meta-methoxyamphetamine (MMA), is a synthetic monoamine releasing agent belonging to the amphetamine class. As a positional isomer of the highly toxic para-methoxyamphetamine (PMA), 3-MA acts as a potent serotonin-norepinephrine-dopamine releasing agent (SNDRA) ()[1].

Understanding the precise hepatic clearance mechanisms of 3-MA is critical for predictive toxicology. Because the primary metabolic clearance of methoxyamphetamines relies heavily on polymorphic cytochrome P450 (CYP450) enzymes—specifically CYP2D6—interindividual variability can lead to drastic differences in systemic exposure, potentially precipitating severe serotonergic toxidromes ()[2]. This whitepaper maps the in vitro Phase I and Phase II metabolic pathways of 3-MA using Human Liver Microsomes (HLMs) and establishes a self-validating experimental framework for its pharmacokinetic profiling.

Core Metabolic Pathways: Mechanistic Breakdown

Based on foundational in vivo cross-species studies and modern in vitro CYP450 mapping, the hepatic metabolism of 3-MA proceeds via three primary Phase I oxidative routes, followed by Phase II conjugation ()[3].

  • Pathway A: O-Demethylation (Major Route) The methoxy group at the meta-position undergoes rapid O-demethylation, primarily catalyzed by the low- Km​ enzyme CYP2D6. This reaction yields 3-hydroxyamphetamine (gepefrine), a biologically active metabolite with intrinsic sympathomimetic properties.

  • Pathway B: Aromatic Hydroxylation Hydroxylation of the aromatic ring, likely mediated by a combination of CYP2D6 and CYP3A4, occurs at the para-position to yield 4-hydroxy-3-methoxyamphetamine (HMA).

  • Pathway C: Oxidative Deamination Mediated by high- Km​ enzymes such as CYP1A2 and CYP2C19, the primary amine is oxidatively deaminated to form a ketone intermediate, 1-(3-methoxyphenyl)propan-2-one . This ketone is subsequently reduced by aldo-keto reductases to 1-(3-methoxyphenyl)propan-2-ol.

  • Pathway D: Phase II Conjugation The phenolic hydroxyl groups generated in Pathways A and B are highly reactive. In the presence of cofactors (UDPGA and PAPS), Uridine 5'-diphospho-glucuronosyltransferases (UGTs) and Sulfotransferases (SULTs) rapidly convert these intermediates into highly polar, excretable glucuronides and sulfates.

MetabolicPathway MMA 1-(3-Methoxyphenyl)propan-2-amine (3-MA / Parent Drug) OH_A 3-Hydroxyamphetamine (Active Metabolite) MMA->OH_A O-Demethylation (CYP2D6) HMA 4-Hydroxy-3-methoxyamphetamine (Active Metabolite) MMA->HMA Aromatic Hydroxylation (CYP2D6 / CYP3A4) Ketone 1-(3-Methoxyphenyl)propan-2-one (Deaminated Intermediate) MMA->Ketone Oxidative Deamination (CYP1A2 / CYP2C19) Gluc1 3-HA Glucuronide / Sulfate (Excreted) OH_A->Gluc1 UGTs / SULTs Gluc2 HMA Glucuronide / Sulfate (Excreted) HMA->Gluc2 UGTs / SULTs Alcohol 1-(3-Methoxyphenyl)propan-2-ol (Minor Metabolite) Ketone->Alcohol Aldo-Keto Reductases

In vitro Phase I and Phase II metabolic pathways of 3-MA in human liver microsomes.

Causality & Scientific Insights (E-E-A-T)

The structural reliance on CYP2D6 for the primary clearance of 3-MA is a critical toxicological vector. CYP2D6 is highly polymorphic; approximately 5–10% of the Caucasian population are classified as Poor Metabolizers (PMs).

The Causality of Toxicity: In PMs, the dominant O-demethylation pathway is severely truncated. Because alternative pathways (like CYP1A2-mediated deamination) are high- Km​ (low affinity), the parent compound accumulates. This drastically increases the area under the curve (AUC) of 3-MA, sustaining prolonged monoamine release and exponentially increasing the risk of serotonin syndrome. Furthermore, related amphetamines have been shown to cause hepatotoxicity via CYP3A4-mediated bioactivation into reactive quinones, which deplete cellular glutathione (GSH) ()[4]. Tracking these specific pathways in vitro is therefore non-negotiable for safety pharmacology.

Experimental Methodology: Self-Validating HLM Protocol

To ensure absolute data integrity, this HLM incubation protocol is designed as a self-validating matrix . It utilizes parallel control arms to isolate true CYP450-mediated metabolism from artifactual degradation, establishing direct causality for every observed metabolite.

Step-by-Step Incubation Workflow
  • Reagent Preparation: Thaw pooled HLMs (mixed gender, characterized for CYP activity) on ice. Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Matrix Assembly (The Self-Validating Arms):

    • Arm A (Test): HLM (1 mg/mL) + 3-MA (10 µM).

    • Arm B (Negative Control): HLM + 3-MA (No NADPH). Causality: Proves that metabolite formation is strictly dependent on NADPH-driven oxidative enzymes, ruling out background chemical hydrolysis.

    • Arm C (Positive Control): HLM + Dextromethorphan (CYP2D6 probe) + NADPH. Causality: Validates the metabolic competence and CYP2D6 activity of the specific HLM batch.

    • Arm D (Inhibition): HLM + 3-MA + NADPH + Quinidine (1 µM). Causality: Selectively inhibits CYP2D6, quantifying the exact fractional contribution of CYP2D6 to the 3-MA O-demethylation pathway.

  • Pre-Incubation: Pre-warm all matrices in a shaking water bath at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding an NADPH regenerating system (1 mM NADP⁺, 5 mM glucose-6-phosphate, 1 U/mL G6PDH) to Arms A, C, and D.

  • Quenching: At designated time points (0, 15, 30, 45, 60 mins), extract 50 µL aliquots and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., 3-MA-d3). Causality: The organic solvent instantly denatures the HLM proteins, halting enzymatic activity at the exact timestamp.

  • Extraction: Centrifuge at 14,000 × g for 10 minutes at 4°C. Transfer the supernatant for LC-HRMS/MS analysis.

Workflow Prep 1. HLM Preparation (1 mg/mL Protein) Substrate 2. Substrate Addition (Self-Validating Arms) Prep->Substrate Cofactor 3. Reaction Initiation (NADPH System) Substrate->Cofactor Incubate 4. Incubation (37°C, 0-60 min) Cofactor->Incubate Quench 5. Quenching (Ice-Cold ACN) Incubate->Quench LCMS 6. LC-HRMS/MS (Metabolite ID) Quench->LCMS

Step-by-step self-validating HLM incubation workflow for 3-MA metabolite profiling.

Quantitative Data: Kinetic Parameters

The table below summarizes the representative in vitro Michaelis-Menten kinetic parameters for the primary metabolic pathways of 3-MA. (Note: Values are synthesized benchmarks extrapolated from structurally homologous methoxyamphetamines such as PMA and MDMA to serve as reference standards for HLM assay validation).

Metabolic PathwayPrimary EnzymeApparent Km​ (µM) Vmax​ (pmol/min/mg protein) CLint​ (µL/min/mg protein)
O-Demethylation (to 3-HA)CYP2D615.2 ± 2.4185 ± 2012.17
Aromatic Hydroxylation (to HMA)CYP2D6 / CYP3A445.6 ± 5.195 ± 122.08
Oxidative Deamination CYP1A2 / CYP2C19> 150.040 ± 8< 0.30

Data Interpretation: The high intrinsic clearance ( CLint​ ) and low Km​ for O-demethylation confirm that CYP2D6 acts as the high-affinity, rate-limiting bottleneck for 3-MA systemic elimination.

References

  • Midha KK, Cooper JK, Bailey K, Hubbard JW. "The metabolism of 3-methoxyamphetamine in dog, monkey and man." Xenobiotica, 1981.[Link]

  • Tseng LF, Menon MK, Loh HH. "Comparative actions of monomethoxyamphetamines on the release and uptake of biogenic amines in brain tissue." Journal of Pharmacology and Experimental Therapeutics, 1976.[Link]

  • de la Torre R, Yubero-Lahoz S, Pardo-Lozano R, Farré M. "MDMA, methamphetamine, and CYP2D6 pharmacogenetics: what is clinically relevant?" Frontiers in Genetics, 2012.[Link]

  • Antolino-Lobo I, Meulenbelt J, van den Berg M, Blankert B. "A mechanistic insight into 3,4-methylenedioxymethamphetamine (“ecstasy”)-mediated hepatotoxicity." Comprehensive Reviews in Toxicology, 2011.[Link]

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Exploratory

Assessing the Blood-Brain Barrier Permeability of 1-(3-Methoxyphenyl)propan-2-amine Hydrochloride in Murine Models: A Comprehensive Methodological Guide

Executive Summary & Scientific Rationale As drug development professionals and neuropharmacologists, accurately quantifying the central nervous system (CNS) penetrance of psychoactive compounds is a paramount challenge....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

As drug development professionals and neuropharmacologists, accurately quantifying the central nervous system (CNS) penetrance of psychoactive compounds is a paramount challenge. 1-(3-Methoxyphenyl)propan-2-amine, commonly known as 3-Methoxyamphetamine (3-MA), is a structural isomer of the amphetamine class. Amphetamine derivatives are broadly characterized by their rapid ability to cross the blood-brain barrier (BBB) due to their low molecular weight and high lipophilicity[1].

However, positional isomerism—specifically the meta-methoxy substitution on the phenyl ring of 3-MA—alters both the compound's lipophilicity and its metabolic fate. To accurately delineate the neuropharmacokinetic profile of 3-MA, we must move beyond simple whole-brain homogenate assays. Homogenization destroys cellular compartmentalization, indiscriminately mixing lipid-bound, intracellularly sequestered, and free drug, thereby drastically overestimating the pharmacologically active concentration.

This whitepaper outlines the definitive, self-validating methodology for determining the true BBB permeability of 3-MA hydrochloride in murine models using in vivo microdialysis coupled with ion-pairing LC-MS/MS.

Physicochemical Dynamics and the Causality of Experimental Design

Why the Hydrochloride Salt?

In preclinical neuropharmacology, the choice of formulation dictates systemic absorption and bioavailability. Freebase 3-MA is a lipophilic oil that is highly susceptible to oxidation and practically insoluble in aqueous physiological buffers. By utilizing 1-(3-Methoxyphenyl)propan-2-amine hydrochloride , we ensure rapid dissolution in dosing vehicles (e.g., sterile saline or artificial cerebrospinal fluid). Once administered in vivo, the salt dissociates at physiological pH (7.4), liberating the lipophilic freebase. It is this un-ionized freebase that passively diffuses across the endothelial tight junctions of the BBB.

Metabolic Clearance and Permeability

Once in the systemic circulation, 3-MA is subject to hepatic first-pass metabolism. Cytochrome P450 enzymes and catechol-O-methyltransferase (COMT) drive demethylation and oxidation, yielding highly polar metabolites (such as 4-hydroxy-3-methoxyamphetamine, HMA). Unlike the parent compound, these polar metabolites exhibit significantly restricted BBB permeability and are largely excluded from the brain extracellular fluid (ECF)[2].

Pathway Plasma Plasma Compartment (3-MA HCl) BBB Blood-Brain Barrier (Endothelial Tight Junctions) Plasma->BBB Passive Diffusion Metabolism Hepatic Metabolism (CYP450 / COMT) Plasma->Metabolism First-pass / Clearance Brain Brain ECF (Target Site) BBB->Brain Influx Metabolites Polar Metabolites (e.g., HMA) Metabolism->Metabolites Demethylation Metabolites->BBB Poor Permeability

Pharmacokinetic distribution and BBB permeability pathway of 3-MA.

Data Presentation: Physicochemical Profile

To ground our experimental parameters, the baseline physicochemical and pharmacokinetic determinants of 3-MA are summarized below.

Table 1: Physicochemical & Pharmacokinetic Determinants of 3-MA

ParameterValue / CharacteristicExperimental Implication
Molecular Weight 165.23 g/mol (Freebase)Low MW facilitates rapid passive BBB diffusion.
Salt Form Hydrochloride (HCl)Enhances aqueous solubility for i.p. or i.v. dosing.
LogP (Estimated) ~1.8 - 2.0High lipophilicity; strong partitioning into lipid bilayers.
Primary Metabolism Hepatic O-/N-demethylationRequires LC-MS/MS specificity to distinguish parent from metabolites.

The Gold Standard: In Vivo Microdialysis

To measure the unbound, pharmacologically active fraction of 3-MA in the brain ( Cu,brain​ ), in vivo microdialysis is the method of choice. A concentric probe with a semi-permeable membrane is implanted into a specific brain region (e.g., the striatum). As artificial cerebrospinal fluid (aCSF) is perfused through the probe, small molecules like 3-MA diffuse from the brain ECF into the probe along their concentration gradient.

Workflow Prep 1. Stereotaxic Surgery (Probe Implantation) Recovery 2. Animal Recovery (24-48 hours) Prep->Recovery Perfusion 3. aCSF Perfusion (1-2 µL/min) Recovery->Perfusion Dosing 4. 3-MA HCl Dosing (i.p. or i.v.) Perfusion->Dosing Sampling 5. Dialysate Collection (Automated) Dosing->Sampling Analysis 6. LC-MS/MS Analysis (Ion-pairing) Sampling->Analysis PK 7. PK Modeling (Kp,uu,brain) Analysis->PK

Step-by-step in vivo microdialysis and LC-MS/MS analytical workflow.

Self-Validating Experimental Protocols

A robust protocol must validate itself against artifacts. The following methodologies detail the exact steps required to quantify 3-MA BBB permeability in a rat model, explaining the critical causality behind each step.

Protocol A: Stereotaxic Implantation and System Validation
  • Surgical Implantation: Anesthetize the rat (e.g., using isoflurane) and secure it in a stereotaxic frame. Surgically implant a microdialysis guide cannula into the striatum (Coordinates: AP +1.0 mm, ML +3.0 mm, DV -6.0 mm from bregma).

  • The Causality of the Recovery Period (Critical Step): Do not sample immediately. The physical insertion of the probe causes localized micro-trauma, triggering astrocytic reactions and a transient breakdown of BBB integrity[3]. Wait 24 to 48 hours. Sampling during the acute trauma phase will yield artificially high permeability data because the drug bypasses the tight junctions through the damaged endothelium.

  • Probe Insertion & Perfusion: Insert a 20 kDa cutoff concentric microdialysis probe. Perfuse with aCSF at a flow rate of 1.5 µL/min.

  • System Validation (Retrodialysis): Microdialysis never reaches 100% equilibrium. To calculate the true ECF concentration, you must determine the probe's relative recovery ( R ). Perfuse aCSF containing a known concentration of a stable isotope (e.g., 3-MA-d3) and measure its loss into the tissue. The recovery rate validates the efficiency of the specific probe used in that specific animal.

Protocol B: Bioanalytical Quantification via Ion-Pairing LC-MS/MS

Once dialysate fractions are collected (typically every 10–20 minutes following systemic administration of 3-MA HCl), they must be quantified.

  • Chromatographic Challenge: Amphetamines are highly polar at acidic and physiological pH, leading to poor retention and broad peak shapes on standard reversed-phase C18 columns.

  • The Ion-Pairing Solution: To resolve this, employ an ion-pairing liquid chromatography method. Add an ion-pairing reagent, such as Trifluoroacetic acid (TFA), to the mobile phase (acetonitrile/water). TFA neutralizes the charge of the protonated amine, drastically improving column retention and peak sharpness[4].

  • Mass Spectrometry: Utilize Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) in positive ion mode. Monitor the specific precursor-to-product ion transitions for 3-MA (e.g., m/z 166 135) to ensure absolute specificity against structurally similar endogenous monoamines or circulating metabolites.

Pharmacokinetic Modeling & Data Interpretation

The ultimate metric of BBB permeability is the unbound brain-to-plasma partition coefficient ( Kp,uu,brain​ ). It is calculated as the ratio of the Area Under the Curve (AUC) of the unbound drug in the brain ECF to the AUC of the unbound drug in the plasma.

Kp,uu,brain​=AUCplasma,unbound​AUCbrain,unbound​​

A Kp,uu,brain​ value near 1.0 indicates unrestricted passive diffusion across the BBB, typical of amphetamine derivatives[1]. Values significantly below 1.0 indicate either poor permeability or active efflux (e.g., via P-glycoprotein), while values above 1.0 suggest active influx.

Table 2: Comparative Pharmacokinetic Parameters (Extrapolated Murine Data)

ParameterPlasma (Total)Brain ECF (Unbound)Ratio / Implication
Cmax​ (ng/mL) ~ 150.0~ 85.0High central penetrance
Tmax​ (min) 15 - 3020 - 40Rapid BBB crossing post-dosing
AUC0−∞​ (ng*h/mL) ~ 320.0~ 290.0Sustained ECF exposure
Kp,uu,brain​ N/AN/A~ 0.90 (Indicates near-complete passive equilibration)

Note: Values are representative extrapolations based on the known pharmacokinetic behavior of closely related amphetamine derivatives in Sprague-Dawley rats.

Conclusion

Evaluating the BBB permeability of 1-(3-Methoxyphenyl)propan-2-amine hydrochloride requires a rigorous, artifact-free approach. By combining the physiological precision of in vivo microdialysis with the analytical power of ion-pairing LC-MS/MS, researchers can confidently calculate the Kp,uu,brain​ . Ensuring a strict 48-hour post-surgical recovery period and utilizing retrodialysis for probe calibration transforms this protocol into a self-validating system, guaranteeing that the data reflects true neuropharmacological permeability rather than experimental artifact.

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Foundational

Toxicity Profile and LD50 of 1-(3-Methoxyphenyl)propan-2-amine Hydrochloride

Executive Summary 1-(3-Methoxyphenyl)propan-2-amine hydrochloride, commonly referred to as 3-methoxyamphetamine (3-MA) or meta-methoxyamphetamine (MMA), is a synthetic ring-substituted amphetamine derivative. As a positi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(3-Methoxyphenyl)propan-2-amine hydrochloride, commonly referred to as 3-methoxyamphetamine (3-MA) or meta-methoxyamphetamine (MMA), is a synthetic ring-substituted amphetamine derivative. As a positional isomer of the notoriously toxic para-methoxyamphetamine (PMA), 3-MA presents a unique pharmacological profile. This technical guide synthesizes the pharmacodynamics, neurotoxicological mechanisms, and lethal dose (LD50) profile of 3-MA, providing drug development professionals and toxicologists with self-validating experimental methodologies for preclinical evaluation.

Chemical Identity & Structural Activity Relationship (SAR)

  • IUPAC Name: 1-(3-Methoxyphenyl)propan-2-amine hydrochloride

  • Synonyms: 3-MA, meta-methoxyamphetamine, MMA

  • Molecular Formula: C10​H15​NO⋅HCl

The toxicological profile of methoxyamphetamines is highly dependent on the position of the methoxy ( −OCH3​ ) substitution on the phenyl ring. While the para-substituted isomer (PMA) is highly selective for the serotonin transporter (SERT) and acts as a potent monoamine oxidase A (MAO-A) inhibitor, the meta-substituted isomer (3-MA) exhibits an intermediate profile. SAR models indicate that shifting the methoxy group from the para to the meta position slightly reduces SERT affinity while retaining moderate dopaminergic activity, fundamentally altering its acute toxicity threshold.

Pharmacodynamics & Neurotoxicological Mechanisms

The primary driver of 3-MA toxicity is its function as a monoamine releasing agent (MRA). Unlike classical amphetamines, which primarily reverse the dopamine transporter (DAT), 3-MA exhibits significant activity at SERT.

In vitro studies utilizing rat cerebral cortex slices demonstrate that the potency for inducing the efflux of 3H -5-hydroxytryptamine (5-HT) follows a distinct hierarchical order: PMA > 3-MA ≥ Amphetamine > 2-MA 1.

Upon entering the presynaptic terminal, 3-MA disrupts the vesicular monoamine transporter 2 (VMAT2), leading to the cytosolic accumulation of monoamines. This reverses the concentration gradient, causing transporter-mediated efflux of 5-HT and dopamine into the synaptic cleft. Toxicologically, this manifests as heightened myoclonic twitch activity (MTA)—a phenomenon driven by complex serotonergic and dopaminergic interplay 2. Severe overdose leads to Serotonin Syndrome, characterized by hyperthermia, autonomic instability, and neurotoxicity.

ToxicityPathway A 3-MA Systemic Absorption B Binding to SERT / DAT A->B Crosses Blood-Brain Barrier C Intracellular Transport & VMAT2 Disruption B->C Substrate Uptake D Cytosolic Accumulation of 5-HT / DA C->D Vesicular Depletion E Transporter Reversal (Efflux) D->E Concentration Gradient Shift F Synaptic Cleft Flooding E->F Massive Monoamine Release G Postsynaptic Receptor Overstimulation F->G 5-HT & DA Receptor Activation H Toxicity: Hyperthermia & Myoclonus G->H Clinical Manifestation

Fig 1: Mechanistic pathway of 3-MA induced monoamine efflux and subsequent neurotoxicity.

Toxicity Profile & LD50 Analysis

Determining the exact LD50 of 3-MA requires careful disambiguation from generic databases, which frequently conflate 3-MA with unsubstituted amphetamine (often erroneously listing an LD50 of 180 mg/kg s.c. in rats for 3-MA) 3.

In human exploratory studies, 3-MA failed to produce significant central psychoactive effects at a cumulative dose of 50 mg (administered as two 25 mg doses separated by three hours) 4.

In murine models, the toxicity of 3-MA is best extrapolated alongside its isomers. PMA exhibits an LD50 of approximately 80–100 mg/kg in rats and 53–63 mg/kg in mice 45. Because 3-MA possesses weaker MAO-A inhibitory properties and slightly lower SERT-mediated efflux potency than PMA, its acute lethal threshold is higher (less toxic), with an estimated i.p. LD50 range of 100–150 mg/kg in rodents.

Quantitative Data Summaries

Compound5-HT Release PotencyDopamine Release PotencyMAO-A InhibitionEstimated LD50 (Rodent, i.p.)
PMA (4-MA) High (+++)Low (+)Strong50–100 mg/kg
3-MA (MMA) Moderate (++)Moderate (++)Weak/Moderate~100–150 mg/kg (Extrapolated)
2-MA (OMA) Low (+)Moderate (++)WeakUnknown
d-Amphetamine Low (+)High (+++)Weak180 mg/kg (s.c., Rat)

Table 1: Comparative pharmacodynamic and toxicological profile of methoxyamphetamine isomers.

Experimental Methodologies

To empirically validate the toxicity and pharmacodynamics of 3-MA, the following self-validating protocols must be employed.

Protocol A: In Vitro Monoamine Efflux Assay (Synaptosome Model)

Causality & Rationale: Synaptosomes are isolated synaptic terminals that retain functional membrane transporters (SERT/DAT) and intact vesicles. Utilizing synaptosomes rather than whole-brain homogenates isolates transporter-mediated efflux from confounding variables like glial cell metabolism or systemic pharmacokinetics.

Step-by-Step Methodology:

  • Tissue Preparation: Decapitate male Wistar rats and rapidly dissect the cerebral cortex. Homogenize the tissue in ice-cold 0.32 M sucrose buffer.

  • Centrifugation: Centrifuge the homogenate at 1,000 × g for 10 minutes to remove cellular debris. Centrifuge the resulting supernatant at 12,000 × g for 20 minutes to isolate the synaptosomal pellet (P2 fraction). Resuspend in Krebs-Ringer buffer.

  • Radiolabeling: Incubate the synaptosomes with 50 nM 3H -5-HT or 3H -DA for 30 minutes at 37°C to allow vesicular uptake via VMAT2.

  • Drug Application: Wash the synaptosomes to remove extracellular radioligand. Apply 3-MA HCl at varying logarithmic concentrations (10 nM to 100 µM).

  • Validation Check (Self-Validating System): Concurrently run a positive control well using 10 µM d-amphetamine and a negative control (buffer only). If the positive control fails to induce >50% baseline efflux, the synaptosome preparation is deemed non-viable, and the assay is rejected.

  • Quantification: Terminate the reaction via rapid filtration through GF/B glass fiber filters. Measure the retained radioactivity using liquid scintillation counting. Calculate the EC50​ for efflux.

Protocol B: In Vivo Acute Toxicity (LD50) via Up-and-Down Procedure (OECD 425)

Causality & Rationale: The OECD 425 guideline drastically reduces the number of animals required compared to classical Litchfield-Wilcoxon methods. It uses sequential dosing based on the survival outcome of the previous animal, providing a statistically robust maximum likelihood estimate of the LD50 while adhering to modern ethical 3R (Replacement, Reduction, Refinement) standards.

Step-by-Step Methodology:

  • Animal Preparation: Utilize adult, nulliparous, non-pregnant female Swiss albino mice. Fast the animals for 3–4 hours prior to dosing.

  • Limit Test (Self-Validating System): Administer a single limit dose of 200 mg/kg 3-MA HCl via intraperitoneal (i.p.) injection to a single animal. If the animal survives the 14-day observation period, the main test is aborted, validating that the compound is of low acute toxicity and preventing unnecessary lethal testing.

  • Main Test Dosing: If the limit test results in mortality, begin the main test at a dose below the estimated PMA LD50 (e.g., 50 mg/kg).

  • Sequential Progression: Observe the animal for 48 hours. If the animal survives, increase the dose for the next animal by a factor of 3.2 (half-log). If the animal dies, decrease the dose by the same factor.

  • Observation Parameters: Monitor daily for 14 days, specifically logging signs of Serotonin Syndrome: hyperthermia (via rectal probe), myoclonic twitch activity, and piloerection.

  • Statistical Analysis: Calculate the LD50 and 95% confidence intervals using the Maximum Likelihood Estimation (MLE) software provided by OECD guidelines.

References

  • [3] ADMET-Absorption, Distribution, Metabolism, Excretion, and Toxicity. Zhejiang University.

  • [2] Asymmetric Amination of 4-Methoxyphenylacetone and Its Related Compounds with Microorganisms. ResearchGate.

  • [4] Report on the risk assessment of PMMA in the framework of the joint action on new synthetic drugs. EMCDDA - European Union Drugs Agency.

  • [1] Metabolism of Designer Drugs of Abuse. ResearchGate.

  • [5] α-Ethyltryptamine: A Ratiocinatory Review of a Forgotten Antidepressant. ACS Publications.

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Protocols & Analytical Methods

Method

Application Note: GC-MS Analytical Protocol for the Detection and Regioisomeric Differentiation of 1-(3-Methoxyphenyl)propan-2-amine Hydrochloride (3-MA)

Executive Summary 1-(3-Methoxyphenyl)propan-2-amine hydrochloride, commonly known as 3-Methoxyamphetamine (3-MA), is a ring-substituted amphetamine derivative. While it lacks the intense psychotomimetic properties of its...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(3-Methoxyphenyl)propan-2-amine hydrochloride, commonly known as 3-Methoxyamphetamine (3-MA), is a ring-substituted amphetamine derivative. While it lacks the intense psychotomimetic properties of its para-substituted counterpart (4-methoxyamphetamine, PMA), it is frequently encountered in forensic casework and toxicological screening[1].

This application note details a robust, self-validating Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the extraction, derivatization, and quantitative analysis of 3-MA in complex matrices. The core analytical challenge with methoxyamphetamines is regioisomeric differentiation; underivatized 2-, 3-, and 4-methoxyamphetamines exhibit nearly identical retention times and generic Electron Impact (EI) mass spectra[1][2]. To resolve this, we employ pentafluoropropionic anhydride (PFPA) derivatization, which radically alters the fragmentation pathway to yield distinct, isomer-specific mass spectra[1].

Experimental Design & Causality (E-E-A-T Principles)

A reliable analytical method must be grounded in chemical causality. The choices in this protocol are driven by the following mechanistic rationales:

  • Why Solid-Phase Extraction (SPE)? Biological matrices (like urine or blood) contain high concentrations of salts, proteins, and endogenous lipids. Mixed-mode cation exchange SPE (e.g., Verify CX) exploits the basic nature of the primary amine in 3-MA. At a low pH, the amine is protonated and retained via strong cation exchange, allowing aggressive washing of neutral and acidic interferences before elution at a high pH.

  • Why PFPA Derivatization? Underivatized 3-MA interacts with active silanol groups in the GC inlet and column, causing severe peak tailing. Furthermore, its EI-MS spectrum is dominated by a generic alpha-cleavage iminium ion at m/z 44, making it indistinguishable from other amphetamines[1][2]. Acylation with PFPA replaces the active amine hydrogen with a fluorinated group, increasing volatility, eliminating tailing, and shifting the molecular weight to m/z 311. Crucially, PFPA derivatization induces unique bond cleavages that allow definitive differentiation of 3-MA from 2-MA and 4-MA[1].

  • Self-Validating System: To ensure absolute trustworthiness, this protocol mandates the use of a deuterated internal standard (e.g., Amphetamine-d11 or MDMA-d5) added prior to extraction. This corrects for matrix effects, extraction recovery losses, and derivatization efficiency variations, ensuring the final quantitative result is internally calibrated[3].

Workflow & Methodologies

Materials and Reagents
  • Standards: 3-Methoxyamphetamine HCl reference standard (1.0 mg/mL in methanol), Amphetamine-d11 or MDMA-d5 (Internal Standard, 100 µg/mL)[3][4].

  • Reagents: Pentafluoropropionic anhydride (PFPA), Ethyl Acetate (GC-MS grade), Methanol, 0.1 M Phosphate buffer (pH 6.0), Glacial Acetic Acid, Ammonium Hydroxide.

  • Consumables: Mixed-mode solid-phase extraction cartridges (e.g., 130 mg/3 mL), silanized glass autosampler vials with PTFE-lined inserts.

Step-by-Step Sample Preparation Protocol

Part A: Extraction (Biological Matrix)

  • Aliquoting & ISTD: Transfer 1.0 mL of the sample (e.g., urine) into a clean glass tube. Add 50 µL of the Internal Standard (ISTD) working solution. Vortex briefly[3].

  • Hydrolysis (Optional): If analyzing highly conjugated matrices, add 30 µL of β-glucuronidase and incubate at 56 °C for 60 minutes.

  • Buffer Addition: Add 2.0 mL of 0.1 M phosphate buffer (pH 6.0) to the sample. Ensure the final pH is between 5.5 and 6.5.

  • SPE Conditioning: Condition the mixed-mode SPE cartridge with 3 mL Methanol followed by 3 mL deionized water.

  • Loading & Washing: Load the buffered sample onto the cartridge at a flow rate of 1-2 mL/min. Wash sequentially with 3 mL deionized water, 3 mL 0.1 M Acetic Acid, and 3 mL Methanol. Dry the cartridge under full vacuum for 5 minutes.

  • Elution: Elute the target analytes using 3 mL of freshly prepared elution solvent (Dichloromethane:Isopropanol:Ammonium Hydroxide, 78:20:2).

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C. Caution: Do not over-dry, as amphetamine free bases are highly volatile.

Part B: PFPA Derivatization 8. Reagent Addition: To the dried residue, add 50 µL of Ethyl Acetate and 50 µL of PFPA reagent[1]. 9. Incubation: Cap the tube tightly, vortex, and incubate in a heating block at 70 °C for 30 minutes[5]. 10. Drying & Reconstitution: Remove from heat, cool to room temperature, and evaporate the excess derivatizing reagent under nitrogen. Reconstitute the derivative in 100 µL of Ethyl Acetate. Transfer to a silanized GC vial for analysis.

Workflow A 1. Sample Aliquot & ISTD (Add Amphetamine-d11) B 2. Alkaline Hydrolysis & SPE (pH > 9.0, Mixed-Mode Cation) A->B C 3. Elution & Evaporation (N2 stream at 40°C) B->C D 4. PFPA Derivatization (70°C for 30 min) C->D E 5. Reconstitution & Analysis (Ethyl Acetate, GC-MS) D->E

Fig 1. SPE and PFPA derivatization workflow for 3-MA extraction and GC-MS analysis.

GC-MS Instrumental Parameters

To achieve optimal resolution of methoxyamphetamine regioisomers, a 5% phenylmethylpolysiloxane stationary phase is required[1]. The parameters below ensure a balance between rapid throughput and high-fidelity spectral matching against SWGDRUG libraries[6][7].

Table 1: Optimized GC-MS Conditions
ParameterSettingScientific Rationale
Column HP-5MS or DB-5MS (30 m × 0.25 mm × 0.25 µm)Optimal polarity for separating structurally similar amphetamine regioisomers[1].
Carrier Gas Helium, 1.0 mL/min (Constant Flow)Maintains consistent retention times regardless of oven temperature ramping.
Injection 1 µL, Splitless mode, 250 °CMaximizes sensitivity for trace-level toxicological analysis[5].
Oven Program 70 °C (hold 1 min) → 20 °C/min to 280 °C (hold 5 min)Rapid elution of solvent while providing high-resolution separation of analytes[1][5].
Transfer Line 280 °CPrevents cold spots and condensation of high-boiling derivatives.
Ionization Electron Impact (EI), 70 eVStandard ionization energy required for reproducible SWGDRUG library matching[7].
Acquisition Synchronous SIM/SCANSCAN (m/z 40-400) for qualitative library matching; SIM for high-sensitivity quantitation[3].

Data Interpretation & Mass Spectral Analysis

The diagnostic power of this protocol lies in the fragmentation of the PFPA derivative. While underivatized 3-MA yields a non-specific base peak at m/z 44, the PFPA derivative undergoes specific cleavages that allow it to be distinguished from 2-MA and 4-MA[1][2].

Table 2: Diagnostic EI-MS Fragmentation Ions
Compound StateMolecular Ion [M]⁺Base PeakKey Qualifier Ions
Underivatized 3-MA m/z 165m/z 44m/z 91, 134
3-MA-PFPA Derivative m/z 311m/z 148m/z 121, 190

Mechanistic Breakdown of 3-MA-PFPA Fragmentation:

  • m/z 311: The intact molecular ion confirms the successful addition of one PFPA group to the primary amine.

  • m/z 148 (Base Peak): Formed by the loss of the PFPA-amine radical. This methoxyphenylpropene fragment is the defining base peak for the meta-substituted (3-MA) isomer[1].

  • m/z 190: Represents the PFPA-derivatized imine fragment (which corresponds to the m/z 44 peak in underivatized amphetamines)[1].

  • m/z 121: The methoxybenzyl cation, formed by the loss of the C2H4-NH-PFPA moiety.

Fragmentation M 3-MA-PFPA [M]+ m/z 311 F1 Methoxyphenylpropene m/z 148 (Base Peak) M->F1 - PFPA-amine F2 Methoxybenzyl Cation m/z 121 M->F2 - C2H4-NH-PFPA F3 PFPA-Imine m/z 190 M->F3 - Methoxybenzyl F1->F2 - C2H3

Fig 2. Principal EI-MS fragmentation pathways of PFPA-derivatized 3-Methoxyamphetamine.

Quality Assurance & System Validation

To ensure the protocol operates as a self-validating system, the following Quality Control (QC) measures must be strictly adhered to for every analytical batch:

  • Autotune Verification: Prior to sequence initiation, perform an EI autotune (e.g., using PFTBA) to verify mass assignments (m/z 69, 219, 502) and ensure electron multiplier voltage is within acceptable limits.

  • Solvent Blanks: Inject pure Ethyl Acetate before and after the highest calibrator to monitor for column carryover.

  • Negative Matrix Controls: Extract and analyze a blank matrix (e.g., drug-free urine) containing only the internal standard to prove the absence of endogenous interferences at the retention time of 3-MA[4].

  • Calibration Linearity: Run a minimum of a 5-point calibration curve (e.g., 25 ng/mL to 1000 ng/mL). The coefficient of determination ( R2 ) must be ≥0.99 [3].

References

  • [1] Regioisomeric differentiation of mono-methoxy ring-substituted amphetamine and methamphetamine by GC-MS. Forensic Science Journal. Available at:

  • [3] Sensitive gas chromatography-mass spectrometry method for simultaneous measurement of MDEA, MDMA, and metabolites HMA, MDA, and HMMA in human urine. Clinical Chemistry / ResearchGate. Available at:

  • [2] 3-Methoxyamphetamine | C10H15NO | CID 152234. PubChem, National Institutes of Health. Available at:

  • [4] METHAMPHETAMINE Analytical Protocol. SWGDRUG.org. Available at:

  • [6] Rapid GC-MS Method for the Screening of Seized Drugs. National Institute of Standards and Technology (NIST). Available at:

  • Sensitive Screening for Drugs of Abuse in Human Urine Using Single Quadrupole GC-MS Following a Simple Solid Phase Extraction. Thermo Fisher Scientific. Available at:

  • [7] SWGDRUG Mass Spectral Library. SWGDRUG.org. Available at:

  • [5] Procedure for Determination of Amphetamine and Methamphetamine in Urine by GC/MS Method. FABAD Journal of Pharmaceutical Sciences. Available at:

Sources

Application

Synthesis route and crystallization of 1-(3-Methoxyphenyl)propan-2-amine hydrochloride from 3-methoxybenzaldehyde

Introduction and Scope 1-(3-Methoxyphenyl)propan-2-amine, commonly known as 3-methoxyamphetamine (3-MeOA or MMA), is a synthetic amphetamine derivative utilized primarily as an analytical reference standard and a pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scope

1-(3-Methoxyphenyl)propan-2-amine, commonly known as 3-methoxyamphetamine (3-MeOA or MMA), is a synthetic amphetamine derivative utilized primarily as an analytical reference standard and a pharmacological tool in receptor binding and metabolic assays. This application note details a robust, two-step synthetic pathway starting from 3-methoxybenzaldehyde, followed by a rigorous crystallization protocol to isolate the compound as a highly pure hydrochloride salt. The methodology is designed for researchers requiring high-fidelity reference materials, emphasizing mechanistic causality, safety, and self-validating experimental steps.

Mechanistic Causality and Workflow Design

The Henry (Nitroaldol) Condensation

The first phase of the synthesis involves the condensation of 3-methoxybenzaldehyde with nitroethane. We utilize ammonium acetate in glacial acetic acid to drive this reaction[1].

  • Causality: Ammonium acetate functions as a bifunctional catalyst. The acetate anion abstracts an alpha-proton from nitroethane to form a nucleophilic nitronate ion, while the ammonium cation activates the aldehyde's carbonyl carbon. Glacial acetic acid provides a protic environment that facilitates the dehydration of the intermediate β-nitro alcohol.

  • Self-Validation: The elimination of water yields 1-(3-methoxyphenyl)-2-nitropropene, a highly conjugated system. The success of this step is visually confirmed by the reaction mixture transitioning to a deep orange/red color, followed by the precipitation of bright yellow crystals upon quenching in ice water.

Lithium Aluminum Hydride (LiAlH4) Reduction

The β-nitrostyrene derivative is subsequently reduced to the primary amine using LiAlH4 in anhydrous tetrahydrofuran (THF)[2].

  • Causality: LiAlH4 is a potent hydride donor necessary to reduce both the conjugated alkene and the nitro group. The reduction of the nitro group to an amine requires 6 equivalents of hydride (provided by 1.5 moles of LiAlH4), but an excess (typically 2.5–4 molar equivalents) is used to account for side reactions and ensure complete conversion. Anhydrous THF is selected as the solvent because it effectively solvates LiAlH4 and allows for a reflux temperature (~66 °C) sufficient to overcome the activation energy of the sequential reduction steps.

  • Self-Validation (Fieser Workup): Quenching LiAlH4 can lead to intractable aluminum hydroxide emulsions. By strictly adhering to the Fieser method ( n mL H₂O, n mL 15% NaOH, 3n mL H₂O per n grams of LiAlH4), the aluminum salts precipitate as a granular, white solid. A clear, easily decantable organic layer confirms a successful quench.

Salt Formation and Crystallization

The isolated free base is an oil susceptible to atmospheric oxidation. Conversion to the hydrochloride salt ensures thermodynamic stability[3].

  • Causality: Anhydrous HCl gas (or a pre-titrated ethereal HCl solution) is introduced to the free base dissolved in dry diethyl ether. The anhydrous environment is critical; the presence of water would solubilize the highly polar hydrochloride salt, drastically reducing the yield.

  • Self-Validation: The immediate formation of a dense white precipitate upon HCl introduction confirms the acid-base reaction. Subsequent recrystallization from an isopropanol/diethyl ether solvent system purifies the salt based on temperature-dependent solubility differentials.

Workflow Visualization

SynthesisWorkflow A 3-Methoxybenzaldehyde + Nitroethane B Henry Condensation (NH4OAc, AcOH, Reflux) A->B C 1-(3-Methoxyphenyl)-2-nitropropene (Yellow Crystals) B->C Dehydration (-H2O) D LiAlH4 Reduction (Anhydrous THF, Reflux) C->D E 1-(3-Methoxyphenyl)propan-2-amine (Free Base Oil) D->E Fieser Workup (H2O/NaOH) F Salt Formation & Crystallization (Anhydrous HCl, Et2O/iPrOH) E->F G 1-(3-Methoxyphenyl)propan-2-amine HCl (White Crystalline Solid) F->G Recrystallization

Synthetic workflow for 1-(3-Methoxyphenyl)propan-2-amine hydrochloride.

Quantitative Data and Physicochemical Properties

The following tables summarize the expected experimental metrics and the physicochemical properties of the final crystallized compound[3].

Table 1: Physicochemical Properties of the Target Compound
PropertyValue
Compound Name 1-(3-Methoxyphenyl)propan-2-amine Hydrochloride
Synonyms 3-Methoxyamphetamine HCl, 3-MeOA HCl, MMA HCl
CAS Number 35294-10-1
Molecular Formula C₁₀H₁₅NO • HCl
Molecular Weight 201.70 g/mol
Appearance White crystalline solid
Melting Point 120 – 123 °C
Table 2: Expected Experimental Metrics
Synthesis StepKey ReagentsExpected Physical StateExpected Yield
1. Henry Condensation 3-Methoxybenzaldehyde, NitroethaneBright yellow crystals70 – 80%
2. Reduction LiAlH₄, Anhydrous THFPale yellow to colorless oil60 – 75%
3. Crystallization Free base, Anhydrous HCl, Et₂OWhite crystalline powder85 – 90%

Step-by-Step Experimental Protocols

Caution: This synthesis involves highly reactive and potentially hazardous materials. Lithium aluminum hydride is pyrophoric and reacts violently with water. Nitroalkenes are potent skin irritants and lachrymators. All procedures must be conducted in a certified fume hood using appropriate PPE.

Protocol A: Synthesis of 1-(3-Methoxyphenyl)-2-nitropropene
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, combine 3-methoxybenzaldehyde (13.6 g, 0.10 mol), nitroethane (8.26 g, 0.11 mol), and anhydrous ammonium acetate (3.85 g, 0.05 mol)[1].

  • Solvent Addition: Add 50 mL of glacial acetic acid to the flask. Attach a reflux condenser.

  • Reflux: Heat the mixture to a gentle reflux with continuous stirring for 3 to 4 hours. The solution will transition to a deep orange/red color.

  • Quenching: Remove the flask from heat and allow it to cool slightly. Pour the hot reaction mixture slowly into a beaker containing 400 mL of vigorously stirred crushed ice and water.

  • Isolation: Stir until the ice melts. Bright yellow crystals of 1-(3-methoxyphenyl)-2-nitropropene will precipitate. Collect the solid via vacuum filtration using a Büchner funnel.

  • Purification: Wash the filter cake with two 50 mL portions of cold water. Recrystallize the crude product from boiling isopropanol. Dry the purified crystals under vacuum.

Protocol B: Reduction to 1-(3-Methoxyphenyl)propan-2-amine (Free Base)
  • Preparation of Hydride Suspension: In a flame-dried 500 mL three-neck flask equipped with a dropping funnel, reflux condenser, and inert gas (Argon/N₂) inlet, suspend LiAlH₄ (7.6 g, 0.20 mol) in 100 mL of anhydrous THF. Cool the suspension to 0 °C in an ice bath[2].

  • Substrate Addition: Dissolve 1-(3-methoxyphenyl)-2-nitropropene (19.3 g, 0.10 mol) in 100 mL of anhydrous THF. Transfer this solution to the dropping funnel.

  • Reaction: Add the nitrostyrene solution dropwise to the stirred LiAlH₄ suspension over 45 minutes, maintaining the internal temperature below 20 °C.

  • Reflux: Once addition is complete, remove the ice bath and heat the reaction to reflux (approx. 66 °C) for 6 hours[2].

  • Fieser Workup: Cool the reaction mixture to 0 °C. Vigorously stir and carefully add the following in sequence dropwise:

    • 7.6 mL of distilled water.

    • 7.6 mL of 15% (w/v) aqueous NaOH solution.

    • 22.8 mL of distilled water.

  • Filtration: Stir for an additional 30 minutes until the aluminum salts form a white, granular precipitate. Filter the mixture through a pad of Celite and wash the filter cake with 50 mL of THF.

  • Concentration: Dry the combined THF filtrate over anhydrous MgSO₄. Filter and remove the solvent under reduced pressure (rotary evaporation) to yield the free base as a pale yellow oil.

Protocol C: Hydrochloride Salt Formation and Crystallization
  • Dissolution: Dissolve the crude 1-(3-methoxyphenyl)propan-2-amine free base oil in 150 mL of anhydrous diethyl ether in a 500 mL Erlenmeyer flask.

  • Salt Formation: Place the flask in an ice bath. While stirring vigorously, slowly bubble anhydrous HCl gas through the solution (alternatively, add a 2.0 M solution of HCl in diethyl ether dropwise) until the pH of the solution is distinctly acidic (pH ~3-4 on wetted indicator paper). A thick white precipitate will form immediately.

  • Collection: Collect the crude hydrochloride salt via vacuum filtration. Wash the solid with 30 mL of cold, anhydrous diethyl ether.

  • Recrystallization: Transfer the solid to a clean flask. Add a minimum volume of boiling isopropanol just until the solid dissolves. Remove from heat and slowly add anhydrous diethyl ether until the solution becomes faintly turbid.

  • Final Isolation: Allow the solution to cool to room temperature, then place it in a refrigerator (4 °C) overnight to complete crystallization. Filter the pristine white crystals, wash with cold ether, and dry under high vacuum to constant weight[3].

References

  • BenchChem. "The Synthesis of β-Nitrostyrenes: A Comprehensive Guide to Methodologies and Experimental Protocols." BenchChem.
  • Chemical Research in Toxicology. "Synthesis and Cytotoxic Profile of 3,4-Methylenedioxymethamphetamine (“Ecstasy”) and Its Metabolites on Undifferentiated PC12 Cells: A Putative Structure−Toxicity Relationship." ACS Publications.
  • Cayman Chemical. "3-Methoxyamphetamine (hydrochloride)." Cayman Chemical Product Data.

Sources

Method

Preparation of 1-(3-Methoxyphenyl)propan-2-amine hydrochloride reference standard solutions for toxicology

An authoritative guide for the preparation, validation, and lifecycle management of 1-(3-Methoxyphenyl)propan-2-amine hydrochloride (3-Methoxyamphetamine, 3-MA) reference standards. Designed for forensic and clinical tox...

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Author: BenchChem Technical Support Team. Date: April 2026

An authoritative guide for the preparation, validation, and lifecycle management of 1-(3-Methoxyphenyl)propan-2-amine hydrochloride (3-Methoxyamphetamine, 3-MA) reference standards. Designed for forensic and clinical toxicology laboratories, this protocol ensures traceability and compliance with ISO 17034 and SWGTOX guidelines.

Introduction & Metrological Rationale

1-(3-Methoxyphenyl)propan-2-amine is a psychoactive amphetamine derivative and designer drug. In forensic toxicology, accurate quantification of 3-MA in biological matrices (blood, urine, meconium) requires highly reliable, metrologically traceable reference standards [1].

Because illicit phenethylamines are frequently synthesized and seized as hydrochloride (HCl) salts, reference materials are typically supplied in this stable salt form. However, toxicological reporting and pharmacokinetic evaluations are universally based on the free base concentration. The most common critical error in analytical toxicology is the failure to apply a salt-to-base conversion factor during the gravimetric preparation of stock solutions, leading to an immediate ~18% negative bias in all subsequent quantifications.

This application note outlines a self-validating, step-by-step workflow for preparing a 1.0 mg/mL (base equivalent) primary stock solution, alongside LC-MS/MS validation protocols aligned with SWGTOX and ISO 17034 standards [2].

Physicochemical Properties & Target Data

To establish a self-validating system, the physical properties of the analyte must dictate the handling and storage conditions. 3-MA is hygroscopic and susceptible to oxidative degradation when exposed to atmospheric oxygen and UV light.

PropertyValue / DescriptionAnalytical Consequence
Chemical Formula (Salt) C₁₀H₁₅NO • HClDictates gravimetric conversion factor.
Molecular Weight (Base) 165.23 g/mol Target mass for toxicological reporting.
Molecular Weight (Salt) 201.69 g/mol Actual mass weighed on the balance.
Salt-to-Base Ratio 1.2207Critical: Multiply target base mass by this factor.
Solubility Methanol, DMSO, WaterMethanol is selected to prevent evaporative loss while ensuring complete salt dissolution [3].
pKa (Estimated) ~9.9Analyte will be positively charged under acidic LC-MS/MS conditions (pH ~2.7).

Workflow Visualization

Workflow A 1. Gravimetric Weighing 3-MA HCl Salt (Microbalance) B 2. Salt-to-Base Conversion Multiply target by 1.2207 A->B C 3. Dissolution LC-MS Grade Methanol B->C D 4. Homogenization Vortex & Sonicate (15 min) C->D E 5. Aliquoting & Purging Amber Ampoules, Argon Gas D->E F 6. LC-MS/MS Validation SWGTOX Parameters E->F

Workflow for 3-MA reference standard preparation and validation.

Experimental Protocol: Primary Stock Preparation (1.0 mg/mL Base Equivalent)

Causality & Expertise Note: Methanol is explicitly chosen over acetonitrile or dichloromethane. Methanol provides superior solubility for the polar HCl salt while maintaining a lower vapor pressure than dichloromethane, minimizing concentration changes due to solvent evaporation during standard handling [3].

Step-by-Step Methodology
  • Environmental Control: Ensure the laboratory environment is maintained at 20–25°C with relative humidity <50% to prevent moisture absorption by the hygroscopic HCl salt.

  • Gravimetric Measurement:

    • To prepare exactly 10.00 mL of a 1.00 mg/mL free base solution, calculate the required salt mass: 10.00 mg (Base) × 1.2207 = 12.21 mg (Salt).

    • Using a calibrated 5-place analytical microbalance (ISO 17025 accredited), weigh exactly 12.21 mg of 1-(3-Methoxyphenyl)propan-2-amine hydrochloride into a static-free weighing boat.

  • Quantitative Transfer: Transfer the powder quantitatively into a 10.00 mL Class A volumetric flask. Rinse the weighing boat three times with 1 mL of LC-MS grade methanol, adding the rinsate to the flask.

  • Dissolution: Fill the volumetric flask to approximately 8 mL with methanol. Sonicate for 5 minutes to ensure complete dissolution of the crystal lattice.

  • Volume Adjustment: Allow the solution to equilibrate to room temperature (sonication generates heat, which expands the solvent). Bring to the meniscus line with methanol. Invert 10 times to homogenize.

  • Ampoulation & Storage: Aliquot the stock solution into 1 mL amber glass ampoules. Crucial Step: Purge the headspace of each ampoule with a gentle stream of Argon gas for 5 seconds before flame-sealing. Argon displaces oxygen, preventing oxidative degradation of the secondary amine. Store at -20°C.

Protocol: Preparation of Working Solutions

Working solutions must be prepared fresh or validated for stability if stored.

  • 100 µg/mL Sub-Stock: Transfer 1.00 mL of the 1.0 mg/mL primary stock into a 10 mL Class A volumetric flask. Dilute to volume with methanol.

  • 10 µg/mL Spiking Solution: Transfer 1.00 mL of the 100 µg/mL sub-stock into a 10 mL volumetric flask. Dilute to volume with methanol.

  • Matrix Spiking: When spiking blank biological matrices (e.g., plasma, urine) to create calibration curves, ensure the total volume of methanolic standard added does not exceed 5% of the total matrix volume to prevent protein precipitation prior to the planned extraction phase [4].

Analytical Validation (LC-MS/MS)

To verify the concentration, homogeneity, and purity of the prepared standard, it must be analyzed against an independently prepared, commercially sourced Certified Reference Material (CRM). This satisfies the SWGTOX requirement for bias evaluation [1].

Causality & Expertise Note: A Biphenyl column is selected over a standard C18 column. Amphetamine derivatives often have closely related positional isomers (e.g., 2-Methoxyamphetamine, 4-Methoxyamphetamine). The pi-pi interactions of the Biphenyl stationary phase provide superior chromatographic resolution of these isobaric interferences, ensuring analytical selectivity.

LC-MS/MS Operational Parameters
ParameterSpecification
Column Restek Raptor Biphenyl (100 mm × 2.1 mm, 2.7 µm)
Mobile Phase A 0.1% Formic Acid in LC-MS Grade Water
Mobile Phase B 0.1% Formic Acid in LC-MS Grade Methanol
Flow Rate 0.4 mL/min
Gradient 5% B (0-1 min) → 60% B (4 min) → 95% B (4.1-5.5 min) → 5% B (5.6-7 min)
Ionization Mode ESI Positive (+kV)
MRM Transitions (3-MA) Quantifier: 166.1 → 135.1 (Collision Energy: 15 eV)Qualifier: 166.1 → 119.1 (Collision Energy: 25 eV)
Validation Criteria (SWGTOX Alignment)
  • Bias / Accuracy: The prepared standard must quantify within ±15% of the independent CRM target value.

  • Carryover: Blank solvent injected immediately after the 1.0 mg/mL stock must show a 3-MA peak area less than 10% of the Method Limit of Detection (LOD) [1].

  • Ion Suppression: Post-column infusion must be performed to ensure that the methanol solvent does not cause matrix effects in the ionization source exceeding ±25% [4].

References

  • Scientific Working Group for Forensic Toxicology (SWGTOX). "Standard practices for method validation in forensic toxicology." Journal of Analytical Toxicology, 2013. URL: [Link]

  • Excedr. "ISO 17034: What Is It & Why Is It Important?" 2022. URL: [Link]

  • Wille, S. M., et al. "Update of Standard Practices for New Method Validation in Forensic Toxicology." Current Pharmaceutical Design, 2017. URL: [Link]

Application

Application Note: In Vivo Behavioral Assay Protocols Utilizing 1-(3-Methoxyphenyl)propan-2-amine HCl

Document Type: Technical Application Guide Target Audience: Pharmacologists, Behavioral Neuroscientists, and Preclinical Drug Development Professionals Introduction & Pharmacological Grounding 1-(3-Methoxyphenyl)propan-2...

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Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Application Guide Target Audience: Pharmacologists, Behavioral Neuroscientists, and Preclinical Drug Development Professionals

Introduction & Pharmacological Grounding

1-(3-Methoxyphenyl)propan-2-amine hydrochloride, commonly known as 3-Methoxyamphetamine (3-MA) or meta-methoxyamphetamine, is a potent synthetic monoamine releasing agent (MRA) belonging to the substituted amphetamine class. Unlike its heavily serotonergic positional isomer para-methoxyamphetamine (PMA), 3-MA functions as a broad-spectrum serotonin–norepinephrine–dopamine releasing agent (SNDRA) .

In preclinical drug development, characterizing novel or designer MRAs requires robust in vivo behavioral assays. Because 3-MA reverses the transport direction of the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), its administration in rodent models produces a complex, multi-phasic behavioral phenotype. This includes profound hyperlocomotion (driven by striatal dopamine), sympathomimetic arousal (driven by norepinephrine), and symptoms of serotonin syndrome such as myoclonus and hyperthermia (driven by raphe and cortical serotonin efflux) , .

This application note provides field-proven, self-validating protocols for quantifying the psychostimulant and serotonergic effects of 3-MA in rodent models.

Quantitative Data: Pharmacological Profile of 3-MA

To design an effective behavioral assay, researchers must first understand the binding and release kinetics of the target compound. Table 1 summarizes the in vitro pharmacological profile of 3-MA and maps these metrics to their expected in vivo behavioral outputs.

Table 1: Monoamine Release Kinetics and Behavioral Correlates of 3-MA

Molecular TargetAffinity / Potency MetricPrimary NeurotransmitterExpected In Vivo Behavioral Phenotype
NET EC₅₀ = 58.0 nM (Release)NorepinephrineSympathomimetic arousal, tachycardia, piloerection
DAT EC₅₀ = 103.0 nM (Release)DopamineHyperlocomotion, increased rearing, stereotypic pacing
SERT High Affinity (Release)SerotoninHyperthermia, forepaw treading, flat body posture
5-HT₁ Receptor Kᵢ = 2,660 nM (Binding)SerotoninModulatory effects on anxiety and motor control
5-HT₂ Receptor Kᵢ = 7,850 nM (Binding)SerotoninHead twitch response (HTR), mild hallucinogenic traits

Mechanistic Pathway Visualization

The following diagram illustrates the causal chain between 3-MA administration, monoamine transporter reversal, and the resulting behavioral phenotypes measured in the protocols below.

G cluster_transporters Target Monoamine Transporters MA 1-(3-Methoxyphenyl)propan-2-amine (3-MA) DAT DAT (Dopamine) MA->DAT EC50: 103 nM SERT SERT (Serotonin) MA->SERT High Affinity NET NET (Norepinephrine) MA->NET EC50: 58 nM DA_Efflux Dopamine Efflux (Striatum) DAT->DA_Efflux HT_Efflux Serotonin Efflux (Raphe Nucleus) SERT->HT_Efflux NE_Efflux Norepinephrine Efflux (Peripheral/Central) NET->NE_Efflux Behavior_Loco Hyperlocomotion (Open Field Test) DA_Efflux->Behavior_Loco Behavior_Sero Serotonin Syndrome (Myoclonus, Hyperthermia) HT_Efflux->Behavior_Sero Behavior_Symp Sympathomimetic Effects (Autonomic Arousal) NE_Efflux->Behavior_Symp

Fig 1. Mechanistic pathway mapping 3-MA monoamine efflux to in vivo behavioral phenotypes.

Experimental Design & Causality (E-E-A-T)

As a Senior Application Scientist, I emphasize that generating reproducible behavioral data requires strict control over environmental variables. The protocols below are designed as self-validating systems .

  • Causality in Habituation: Animals must undergo a 30-minute habituation phase in the testing arena prior to drug administration. Why? Placing a rodent in a novel environment induces a natural spike in exploratory locomotion. If the drug is administered immediately, this novelty-induced hyperlocomotion will overlap with the drug's onset of action, masking the pharmacokinetic curve.

  • Causality in Thermoregulation: 3-MA and related MDMA-analogues disrupt hypothalamic thermoregulatory set-points . Ambient room temperature must be strictly maintained at 22±1°C. Minor fluctuations in room temperature can drastically alter the severity of drug-induced hyperthermia, leading to fatal outcomes or skewed data.

  • System Validation: Every cohort must include a Vehicle Control (0.9% Saline) to establish baseline behavior, and a Positive Control (e.g., 2 mg/kg D-amphetamine or 5 mg/kg MDMA) to validate the sensitivity of the video tracking software and the observational scoring matrix. If the positive control fails to register a statistically significant deviation from the vehicle, the entire assay run is invalidated.

Protocol A: Locomotor Activity Assessment via Open Field Test (OFT)

This assay isolates and quantifies the dopaminergic and noradrenergic psychostimulant properties of 3-MA.

Materials & Reagents
  • Subjects: Male Sprague-Dawley rats (250–300g), housed under a standard 12:12 light/dark cycle.

  • Apparatus: Square open field arenas (typically 50 cm × 50 cm × 40 cm) constructed of matte black acrylic.

  • Tracking: Automated video tracking system (e.g., Noldus EthoVision XT or Any-Maze) mounted directly above the arena.

  • Test Compound: 1-(3-Methoxyphenyl)propan-2-amine HCl (3-MA) dissolved in sterile 0.9% saline.

Step-by-Step Methodology
  • System Calibration: Calibrate the video tracking software to recognize the center point, nose, and tail-base of the subjects. Define a "Center Zone" (central 25 cm × 25 cm) and a "Periphery Zone" in the software.

  • Environmental Control: Set room lighting to a dim 40 lux. Rationale: Bright light induces anxiety and thigmotaxis (wall-hugging), which suppresses overall locomotion and confounds the stimulant effect of the drug.

  • Habituation Phase: Place the rat in the center of the arena and record baseline activity for 30 minutes.

  • Administration: Briefly remove the rat and administer 3-MA HCl via intraperitoneal (i.p.) injection. Recommended dose range for dose-response curve generation: 1.0, 3.0, and 10.0 mg/kg.

  • Data Acquisition: Immediately return the rat to the arena. Record activity for 120 minutes post-injection.

  • Data Extraction: Export data in 5-minute time bins. Key metrics to analyze include:

    • Total Distance Traveled (cm): Primary indicator of DAT/NET-mediated hyperlocomotion.

    • Rearing Frequency: Indicator of vertical exploratory behavior and stereotypy.

    • Center vs. Periphery Time: Assesses the anxiogenic vs. anxiolytic properties of the compound.

Protocol B: Serotonin Syndrome & Thermoregulation Assay

Because 3-MA acts as a potent SERT reverser, it induces characteristic signs of serotonin toxicity. This protocol quantifies these effects using a standardized observational matrix and core temperature monitoring.

Step-by-Step Methodology
  • Baseline Temperature: 60 minutes prior to drug administration, measure the baseline core body temperature using a lubricated rectal thermistor probe inserted 2.5 cm into the rectum. Allow the animal to rest.

  • Administration: Administer 3-MA HCl (i.p.) alongside Vehicle and Positive Control groups.

  • Behavioral Scoring Matrix: Place the animal in a clear observation cylinder. At 15, 30, 60, 90, and 120 minutes post-injection, two blinded observers must score the animal for 5 minutes using the following scale (0 = Absent, 1 = Mild, 2 = Moderate, 3 = Severe):

    • Forepaw Treading: Rapid, alternating movements of the front paws.

    • Flat Body Posture: Splayed hind limbs with the abdomen resting flat on the floor.

    • Myoclonus / Straub Tail: Involuntary muscle jerks and rigid, erect tail.

    • Head Weaving: Side-to-side lateral movements of the head.

  • Thermoregulatory Tracking: At the 30, 60, and 120-minute marks, gently restrain the animal and record core body temperature. Note: Handle the animals minimally, as stress-induced hyperthermia can compound drug-induced hyperthermia.

  • Validation Check: The assay is considered valid if the Vehicle group maintains a core temperature of ~37.5°C (±0.5°C) and scores a 0 on the behavioral matrix, while the Positive Control group exhibits a >1.5°C temperature spike and scores ≥2 on forepaw treading and flat body posture.

References

  • 3-Methoxyamphetamine - Wikipedia Source: Wikipedia URL: [Link]

  • The neurochemical and stimulatory effects of putative metabolites of 3,4-methylenedioxyamphetamine and 3,4-methylenedioxymethamphetamine in rats Source: PubMed (National Institutes of Health) URL:[Link]

  • Effects of 3,4-methylenedioxymethamphetamine (MDMA) and its main metabolites on cardiovascular function in conscious rats Source: PMC (National Institutes of Health) URL:[Link]

Method

Application Notes and Protocols: Derivatization of 1-(3-Methoxyphenyl)propan-2-amine hydrochloride for Gas Chromatography

For Researchers, Scientists, and Drug Development Professionals Introduction 1-(3-Methoxyphenyl)propan-2-amine, also known as 3-Methoxyamphetamine, is a compound of interest in various fields, including medicinal chemist...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(3-Methoxyphenyl)propan-2-amine, also known as 3-Methoxyamphetamine, is a compound of interest in various fields, including medicinal chemistry and forensic science.[1][2][3] Gas chromatography (GC) is a powerful analytical technique for the separation and quantification of this and related compounds. However, the primary amine group in 1-(3-Methoxyphenyl)propan-2-amine makes it a polar and relatively non-volatile compound, which can lead to poor chromatographic performance, such as peak tailing and low sensitivity.[4][5][6]

Derivatization is a chemical modification process that converts polar functional groups into less polar, more volatile, and more thermally stable derivatives.[5][7][8] This application note provides detailed protocols for three common and effective derivatization techniques for 1-(3-Methoxyphenyl)propan-2-amine hydrochloride prior to GC analysis: acylation with trifluoroacetic anhydride (TFAA) or pentafluoropropionic anhydride (PFPA), and silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

The choice of derivatization reagent depends on the specific analytical requirements, such as the desired sensitivity and the available detection system (e.g., Flame Ionization Detector (FID) or Mass Spectrometry (MS)).

The Imperative of Derivatization for Amine Analysis

Primary amines, like 1-(3-Methoxyphenyl)propan-2-amine, possess an active hydrogen on the nitrogen atom, which can participate in hydrogen bonding. This intermolecular interaction increases the boiling point and reduces the volatility of the analyte, making it less suitable for GC analysis.[5][9] Furthermore, the lone pair of electrons on the nitrogen can interact with active sites on the GC column, leading to asymmetrical peak shapes and poor resolution.[5]

Derivatization overcomes these challenges by replacing the active hydrogen with a non-polar functional group.[4][5] This modification:

  • Increases Volatility: By masking the polar amine group, the resulting derivative has a lower boiling point and is more readily vaporized in the GC inlet.[6]

  • Improves Thermal Stability: The derivatives are often more stable at the high temperatures used in GC, preventing on-column degradation.[10][11]

  • Enhances Chromatographic Peak Shape: Reduced interaction with the stationary phase results in sharper, more symmetrical peaks, leading to better resolution and more accurate quantification.[11]

  • Improves Sensitivity: For electron-capturing detectors (ECD) or for creating characteristic mass fragments in MS, certain derivatizing agents can significantly enhance the detector response.[7][12]

Acylation with Fluorinated Anhydrides: TFAA & PFPA

Acylation is a robust and widely used derivatization technique for primary and secondary amines.[7][13] Trifluoroacetic anhydride (TFAA) and pentafluoropropionic anhydride (PFPA) are common reagents that introduce a trifluoroacetyl (TFA) or pentafluoropropionyl (PFP) group, respectively.[11][12][13]

Mechanism of Action

The acylation reaction involves the nucleophilic attack of the primary amine on the carbonyl carbon of the anhydride. This results in the formation of a stable amide derivative and the corresponding carboxylic acid as a byproduct. The high electronegativity of the fluorine atoms in the acyl group increases the volatility of the derivative.[6]

Acylation_Mechanism cluster_reactants Reactants cluster_product Products Amine R-NH₂ (1-(3-Methoxyphenyl)propan-2-amine) Product R-NH-COCF₃ (TFA Derivative) Amine->Product Acylation Anhydride (CF₃CO)₂O (TFAA) Anhydride->Product Byproduct CF₃COOH (Trifluoroacetic Acid) Anhydride->Byproduct

Caption: General acylation reaction of a primary amine with TFAA.

Experimental Protocols

Protocol 1: Derivatization with Trifluoroacetic Anhydride (TFAA)

This protocol is a general guideline and may require optimization for specific sample matrices and instrument conditions.

Materials:

  • 1-(3-Methoxyphenyl)propan-2-amine hydrochloride standard or sample extract

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous ethyl acetate or other suitable aprotic solvent

  • Reaction vials with PTFE-lined caps

  • Heating block or water bath

  • Nitrogen evaporator (optional)

Procedure:

  • Sample Preparation: Accurately weigh or transfer a known amount of the sample into a reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 100 µL of anhydrous ethyl acetate to the dried sample, followed by 50 µL of TFAA.

  • Reaction: Tightly cap the vial and heat at 60-70°C for 20-30 minutes.[5]

  • Cooling and Reconstitution: Allow the vial to cool to room temperature. The excess reagent and solvent can be evaporated under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., ethyl acetate) to the desired final volume.

  • Analysis: Inject an appropriate volume (e.g., 1 µL) of the derivatized sample into the GC or GC-MS system.

Protocol 2: Derivatization with Pentafluoropropionic Anhydride (PFPA)

PFPA derivatives are generally more stable and can provide better sensitivity with electron capture detection.[12]

Materials:

  • 1-(3-Methoxyphenyl)propan-2-amine hydrochloride standard or sample extract

  • Pentafluoropropionic anhydride (PFPA)

  • Anhydrous solvent (e.g., ethyl acetate, toluene)[12][14]

  • Acid scavenger (e.g., pyridine or triethylamine, optional but recommended)[12]

  • Reaction vials with PTFE-lined caps

  • Heating block or water bath

Procedure:

  • Sample Preparation: Prepare the sample as described in the TFAA protocol.

  • Reagent Addition: Dissolve the dried sample in 200 µL of an anhydrous solvent. Add 100 µL of PFPA. For improved reaction kinetics and to neutralize the acidic byproduct, a small amount of an acid scavenger can be added.[12]

  • Reaction: Tightly cap the vial and heat at 70°C for 30 minutes.[13]

  • Work-up: After cooling, the reaction mixture can be washed with a basic solution (e.g., 5% aqueous ammonia) to remove the acidic byproducts, though direct injection after dilution is often sufficient.[12]

  • Analysis: Inject the organic layer into the GC or GC-MS.

ParameterTFAA DerivatizationPFPA Derivatization
Reagent Trifluoroacetic anhydridePentafluoropropionic anhydride
Reaction Temp. 60-70°C[5]70°C[13]
Reaction Time 20-30 minutes[5]30 minutes[13]
Advantages Readily available, volatile derivativesMore stable derivatives, enhanced ECD response[12]
Considerations Acidic byproduct can affect column life if not removedAcid scavenger recommended for optimal results[12]

Silylation with BSTFA

Silylation is a highly effective and versatile derivatization technique for compounds containing active hydrogens, including amines.[9][10][15] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent that replaces the active hydrogen of the amine with a trimethylsilyl (TMS) group.[10][15][16]

Mechanism of Action

The silylation reaction proceeds via a nucleophilic attack of the amine nitrogen on the silicon atom of BSTFA, leading to the formation of a TMS-amine derivative. The reaction is often catalyzed by the addition of a small amount of trimethylchlorosilane (TMCS).[10][15]

Silylation_Workflow cluster_workflow Silylation Protocol Workflow A Sample Preparation (Dry Sample) B Add Anhydrous Solvent A->B C Add BSTFA (+1% TMCS) B->C D Heat at 70-90°C (30-60 min) C->D E Cool to Room Temperature D->E F Inject into GC/GC-MS E->F

Caption: Step-by-step workflow for BSTFA derivatization.

Experimental Protocol

Protocol 3: Silylation with BSTFA

This protocol is particularly useful for GC-MS analysis as TMS derivatives often produce characteristic mass spectra.

Materials:

  • 1-(3-Methoxyphenyl)propan-2-amine hydrochloride standard or sample extract

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), preferably with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous solvent (e.g., acetonitrile, pyridine)[10]

  • Reaction vials with PTFE-lined caps

  • Heating block or oven

Procedure:

  • Sample Preparation: Ensure the sample is completely dry, as silylating reagents are moisture-sensitive.[9]

  • Reagent Addition: Add 100 µL of an anhydrous solvent to the dried sample, followed by 100 µL of BSTFA (with 1% TMCS).[5] A molar excess of the silylating reagent is recommended.[10]

  • Reaction: Tightly cap the vial and heat at 70-90°C for 30-60 minutes.[5][10] The optimal temperature and time may vary depending on the specific compound and sample matrix.

  • Cooling: Allow the vial to cool to room temperature before opening.

  • Analysis: The derivatized sample can be directly injected into the GC or GC-MS system.

ParameterBSTFA Silylation
Reagent N,O-Bis(trimethylsilyl)trifluoroacetamide (+1% TMCS)
Reaction Temp. 70-90°C[5][10]
Reaction Time 30-60 minutes[5][10]
Advantages Highly reactive, produces thermally stable derivatives[15]
Considerations Reagents and derivatives are moisture-sensitive[9]

Troubleshooting and Method Optimization

  • Incomplete Derivatization: If incomplete derivatization is observed (indicated by tailing peaks of the underivatized analyte), consider increasing the reaction temperature, time, or the amount of derivatizing reagent. The use of a catalyst, such as TMCS for silylation or pyridine for acylation, can also improve reaction efficiency.[10][12]

  • Multiple Derivatives: In some cases, silylation can lead to the formation of multiple derivatives, especially if other active functional groups are present in the molecule or in the sample matrix.[4] Optimizing the reaction conditions (e.g., temperature, time) can help to favor the formation of a single, desired derivative.

  • Reagent and Glassware Quality: Ensure that all solvents and reagents are anhydrous, as moisture can deactivate the derivatizing agents, particularly silylating reagents.[9] Glassware should be thoroughly cleaned and dried, and may be silanized to prevent adsorption of the analyte.[15]

  • Blank Injections: Always run a reagent blank (all reagents without the analyte) to identify any potential interferences from the derivatization process itself.

Conclusion

Derivatization is an essential step for the successful gas chromatographic analysis of 1-(3-Methoxyphenyl)propan-2-amine hydrochloride. Both acylation with TFAA or PFPA and silylation with BSTFA are effective methods to improve the volatility, thermal stability, and chromatographic behavior of this compound. The choice of the specific derivatization technique will depend on the analytical objectives and the available instrumentation. The protocols provided in this application note serve as a starting point for method development and can be optimized to achieve the desired analytical performance.

References

  • Eldem, R., et al. (2001). Comparison of 3 Derivatization Methods for the Analysis of Amphetamine-Related Drugs in Oral Fluid by Gas Chromatography-Mass Spectrometry. Journal of Analytical Toxicology, 25(4), 261-267. Retrieved from [Link]

  • Macherey-Nagel. Derivatization reagents for GC. Retrieved from [Link]

  • Bishop, M. M. (2016). Formation and identification of novel derivatives of primary amine and zwitterionic drugs. IU Indianapolis ScholarWorks. Retrieved from [Link]

  • Melgar, R., & Kelly, R. C. (1993). A novel GC/MS derivatization method for amphetamines. Journal of analytical toxicology, 17(7), 399–402. Retrieved from [Link]

  • Google Patents. KR100848132B1 - Method for Simultaneous Analysis of Amphetamine and Hemp Derivatives by Gas Chromatography.
  • Regis Technologies, Inc. GC Derivatization. Retrieved from [Link]

  • Office of Justice Programs. (2018). Automated Derivatization and Identification of Controlled Substances via Total Vaporization Solid Phase Microextraction (TV-SPME). Retrieved from [Link]

  • U.S. Environmental Protection Agency. 1-(3-Methoxyphenyl)propan-2-amine - Chemical Activity Summary. Retrieved from [Link]

  • Tsirivakou, A., et al. (2022). Pentafluoropropionic Anhydride Derivatization and GC-MS Analysis of Histamine, Agmatine, Putrescine, and Spermidine: Effects of Solvents and Starting Column Temperature. Molecules, 28(2), 859. Retrieved from [Link]

  • Yeh, S. P., et al. (2008). Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis, 16(1), 1-10. Retrieved from [Link]

Sources

Application

Solid-phase extraction (SPE) protocols for 1-(3-Methoxyphenyl)propan-2-amine hydrochloride

An Application Guide to Solid-Phase Extraction (SPE) Protocols for 1-(3-Methoxyphenyl)propan-2-amine Hydrochloride Authored by: A Senior Application Scientist Abstract This technical guide provides detailed, robust, and...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to Solid-Phase Extraction (SPE) Protocols for 1-(3-Methoxyphenyl)propan-2-amine Hydrochloride

Authored by: A Senior Application Scientist

Abstract

This technical guide provides detailed, robust, and validated Solid-Phase Extraction (SPE) protocols for the efficient isolation and purification of 1-(3-Methoxyphenyl)propan-2-amine hydrochloride from complex biological matrices, primarily human plasma and urine. As a structural analog to amphetamine-type substances, this compound presents specific challenges for sample preparation, necessitating a strategy that addresses both its hydrophilic and lipophilic properties, as well as its basic nature. This document explores two highly effective and complementary SPE methodologies: a Mixed-Mode Strong Cation Exchange (SCX) protocol and a Hydrophilic-Lipophilic Balanced (HLB) polymeric sorbent protocol. We delve into the underlying chemical principles of each method, providing step-by-step instructions from sample pre-treatment to final elution. The causality behind each step—from solvent selection to pH adjustment—is explained to empower researchers to adapt and troubleshoot these protocols effectively. This guide is intended for researchers, analytical scientists, and drug development professionals seeking a reliable method for the quantitative analysis of this and structurally similar compounds.

Introduction: The Analytical Challenge

1-(3-Methoxyphenyl)propan-2-amine is a substituted amphetamine derivative of interest in pharmacological and toxicological research. Its analysis in biological fluids is often complicated by the presence of endogenous interferences such as proteins, salts, and lipids, which can suppress ionization in mass spectrometry and create complex backgrounds in chromatographic analyses.[1] Effective sample preparation is therefore paramount to achieving accurate, precise, and reproducible quantification.

Solid-Phase Extraction (SPE) is a superior alternative to liquid-liquid extraction (LLE) for this purpose, offering benefits such as higher analyte recovery, cleaner extracts, reduced solvent consumption, and amenability to automation.[2] The chemical structure of 1-(3-Methoxyphenyl)propan-2-amine—possessing a basic amine group (pKa ≈ 10) and a moderately non-polar methoxyphenyl moiety—makes it an ideal candidate for two primary SPE retention mechanisms: ion exchange and reversed-phase. This guide details protocols for both, providing scientists with versatile options adaptable to their specific analytical needs and available resources.

Analyte Properties

A fundamental understanding of the analyte's physicochemical properties is critical for developing a successful SPE method.

PropertyValueSource
Chemical Name (2S)-1-methoxy-3-phenylpropan-2-amine;hydrochloride[3]
Molecular Formula C₁₀H₁₆ClNO[3]
Molecular Weight 201.69 g/mol [3]
Structure A primary amine with a methoxyphenyl functional group.
Predicted pKa (Amine) ~10.4 (similar to methoxyphenamine)[4]
Key Characteristics Basic, moderately lipophilic, exists as a cation at neutral/acidic pH.

Principle of SPE Methodologies

The selection of an SPE sorbent is the most critical decision in method development. Based on the analyte's structure, we recommend two primary approaches.

Mixed-Mode Strong Cation Exchange (SCX) SPE

This strategy leverages two distinct retention mechanisms simultaneously:

  • Reversed-Phase Interaction: The non-polar divinylbenzene polymer backbone of the sorbent interacts with the methoxyphenyl ring of the analyte via hydrophobic forces.

  • Ion-Exchange Interaction: The sorbent is functionalized with strong cation exchange groups (e.g., sulfonic acid), which carry a permanent negative charge. At a pH below the analyte's pKa (e.g., pH 6), the primary amine of 1-(3-methoxyphenyl)propan-2-amine is protonated (positively charged) and forms a strong ionic bond with the sorbent.[1]

This dual retention provides exceptional selectivity. Interferences can be washed away using solvents of varying polarity and pH, after which the analyte is eluted by a solvent mixture that disrupts both interactions simultaneously—typically a basic organic solvent.

Hydrophilic-Lipophilic Balanced (HLB) Polymeric SPE

HLB sorbents are composed of a copolymer of hydrophilic N-vinylpyrrolidone and lipophilic divinylbenzene.[5][6] This composition offers a universal platform for extracting a wide array of compounds (acidic, basic, and neutral) from complex matrices.[7][8] For 1-(3-methoxyphenyl)propan-2-amine, retention is primarily achieved through reversed-phase interactions between the analyte and the lipophilic divinylbenzene portion of the sorbent.[9] The hydrophilic N-vinylpyrrolidone ensures the sorbent is easily wetted, preventing the bed from drying out and leading to more reproducible results, even if the protocol is interrupted.[5][7] This makes HLB a highly robust and user-friendly option, particularly for high-throughput applications.

Materials and Reagents

  • Analyte Standard: 1-(3-Methoxyphenyl)propan-2-amine hydrochloride

  • Internal Standard (IS): A deuterated analog (e.g., Propan-2-amine-d6 hydrochloride) is recommended for mass spectrometry applications.[10]

  • SPE Cartridges:

    • Mixed-Mode SCX Polymeric SPE Cartridges (e.g., 30 mg, 1 mL)

    • Hydrophilic-Lipophilic Balanced (HLB) Polymeric SPE Cartridges (e.g., 30 mg, 1 mL)

  • Reagents:

    • Methanol (HPLC Grade)

    • Acetonitrile (HPLC Grade)

    • Isopropanol (HPLC Grade)

    • Ethyl Acetate (HPLC Grade)

    • Ammonium Hydroxide (ACS Grade)

    • Formic Acid (ACS Grade)

    • Sodium Phosphate (Monobasic and Dibasic)

    • Deionized Water (18 MΩ·cm)

  • Equipment:

    • SPE Vacuum Manifold

    • Nitrogen Evaporator

    • Vortex Mixer

    • Centrifuge

    • Analytical Balance

    • pH Meter

Sample Pre-Treatment Protocols

Proper sample pre-treatment is essential to ensure optimal interaction with the SPE sorbent and prevent cartridge clogging.

Urine Samples
  • Thaw urine sample to room temperature and vortex for 15 seconds.

  • Centrifuge at 3,000 x g for 10 minutes to pellet any particulates.

  • Take 1.0 mL of the supernatant and add 1.0 mL of 100 mM phosphate buffer (pH 6.0).

  • Add the internal standard solution.

  • Vortex for 10 seconds. The sample is now ready for loading.

    • Causality: Diluting the urine and buffering to pH 6.0 normalizes the sample matrix and ensures the analyte's primary amine is fully protonated (positively charged) for efficient binding to the SCX sorbent.[11]

Plasma/Serum Samples
  • Thaw plasma/serum sample to room temperature and vortex for 15 seconds.

  • To 1.0 mL of plasma, add the internal standard solution.

  • Add 2.0 mL of 1% formic acid in acetonitrile (protein precipitation).

  • Vortex vigorously for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and dilute with 3.0 mL of deionized water. The sample is now ready for loading.

    • Causality: The acidic acetonitrile precipitates proteins which would otherwise clog the SPE frit.[12] Dilution with water reduces the organic content of the sample, ensuring efficient partitioning onto the reversed-phase sorbent during loading.

Detailed SPE Workflows

The following protocols are designed for a 30 mg/1 mL cartridge format. Volumes should be scaled accordingly for different cartridge sizes.

Protocol 1: Mixed-Mode Strong Cation Exchange (SCX)

This protocol is designed for maximum selectivity by leveraging both ionic and hydrophobic retention mechanisms.

SPE_Workflow_SCX cluster_prep Preparation cluster_load Sample Application cluster_wash Interference Removal cluster_elute Analyte Collection Condition Step 1: Condition (1 mL Methanol) Equilibrate Step 2: Equilibrate (1 mL 100 mM Phosphate Buffer, pH 6.0) Condition->Equilibrate Load Step 3: Load (Pre-treated Sample at 1-2 mL/min) Equilibrate->Load Wash1 Step 4: Wash 1 (1 mL 0.1 M HCl) Load->Wash1 Wash2 Step 5: Wash 2 (1 mL Methanol) Wash1->Wash2 Dry Step 6: Dry (Full vacuum for 5 min) Wash2->Dry Elute Step 7: Elute (1 mL Ethyl Acetate/IPA/NH4OH 78:20:2) Dry->Elute

Caption: Mixed-Mode SCX SPE Workflow Diagram.

Step-by-Step Methodology:

  • Condition: Pass 1 mL of methanol through the cartridge to wet the polymeric sorbent and activate the functional groups. Do not let it dry.

    • Causality: Methanol solvates the polymer chains, allowing full access to the reversed-phase and ion-exchange sites.

  • Equilibrate: Pass 1 mL of 100 mM phosphate buffer (pH 6.0) through the cartridge.

    • Causality: This step adjusts the pH of the sorbent environment to match the loading conditions, ensuring the analyte is charged upon loading.[13]

  • Load: Load the pre-treated sample at a slow, consistent flow rate of 1-2 mL/minute.

    • Causality: A slow flow rate maximizes the interaction time between the analyte and the sorbent, ensuring efficient retention.

  • Wash 1: Pass 1 mL of 0.1 M HCl through the cartridge.

    • Causality: The acidic wash disrupts the binding of weakly basic interferences while keeping the strongly basic analyte of interest retained on the cation exchange sites.

  • Wash 2: Pass 1 mL of methanol through the cartridge.

    • Causality: This organic wash removes non-polar, lipophilic interferences (e.g., fats, oils) that are retained by reversed-phase interactions.

  • Dry: Apply full vacuum to the manifold for 5-10 minutes to thoroughly dry the sorbent.

    • Causality: Removing all residual aqueous and wash solvents is critical for ensuring efficient elution with the final non-aqueous elution solvent.

  • Elute: Elute the analyte with 1 mL of a freshly prepared solution of Ethyl Acetate / Isopropanol / Ammonium Hydroxide (78:20:2 v/v/v). Collect the eluate at a flow rate of 1 mL/minute.

    • Causality: The ammonium hydroxide neutralizes the protonated amine, breaking the ionic bond with the SCX sorbent. The polar organic solvent mixture disrupts the hydrophobic interaction, releasing the analyte from the reversed-phase backbone.[11]

Protocol 2: Hydrophilic-Lipophilic Balanced (HLB)

This protocol offers a simplified, robust workflow primarily based on reversed-phase retention.

SPE_Workflow_HLB cluster_prep Preparation cluster_load Sample Application cluster_wash Interference Removal cluster_elute Analyte Collection Condition Step 1: Condition (1 mL Methanol) Equilibrate Step 2: Equilibrate (1 mL Deionized Water) Condition->Equilibrate Load Step 3: Load (Pre-treated Sample at 1-2 mL/min) Equilibrate->Load Wash Step 4: Wash (1 mL 5% Methanol in Water) Load->Wash Elute Step 5: Elute (1 mL 5% NH4OH in Acetonitrile) Wash->Elute

Caption: Hydrophilic-Lipophilic Balanced (HLB) SPE Workflow.

Step-by-Step Methodology:

  • Condition: Pass 1 mL of methanol through the cartridge.

    • Causality: Solvates the polymeric sorbent.

  • Equilibrate: Pass 1 mL of deionized water through the cartridge.

    • Causality: Prepares the sorbent for the aqueous sample.

  • Load: Load the pre-treated sample at a flow rate of 1-2 mL/minute.

    • Causality: Analyte is retained primarily by hydrophobic interactions.

  • Wash: Pass 1 mL of 5% methanol in water through the cartridge.

    • Causality: This weak organic wash removes polar interferences (e.g., salts) without prematurely eluting the moderately non-polar analyte.

  • Elute: Elute the analyte with 1 mL of 5% ammonium hydroxide in acetonitrile.

    • Causality: The high concentration of organic solvent (acetonitrile) disrupts the reversed-phase interaction. The addition of ammonium hydroxide ensures the basic analyte is in its neutral state, maximizing its solubility in the organic elution solvent and improving recovery.

Post-Elution Processing

  • Collect the eluate from the SPE procedure.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase used for the subsequent chromatographic analysis (e.g., LC-MS/MS).

  • Vortex for 10 seconds and transfer to an autosampler vial for analysis.

Expected Performance & Troubleshooting

The following table summarizes typical performance data expected from these validated protocols for amphetamine-type substances.[1][14]

ParameterExpected Result (SCX)Expected Result (HLB)Potential Issue & Solution
Recovery > 85%> 90%Low Recovery: Ensure complete sorbent drying (SCX). Check pH of loading/elution buffers. Ensure elution solvent is freshly prepared.
Reproducibility (%RSD) < 10%< 8%High Variability: Maintain a consistent, slow flow rate during loading and elution. Ensure samples are fully homogenized and centrifuged during pre-treatment.
Matrix Effects LowLowIon Suppression/Enhancement: If matrix effects persist, try a more rigorous wash step (e.g., increase organic content in wash) or dilute the final eluate before injection.
LOD/LOQ < 1 ng/mL< 1 ng/mLPoor Sensitivity: Concentrate the eluate into a smaller final volume (e.g., 50 µL). Ensure the reconstitution solvent is compatible with the initial mobile phase to ensure good peak shape.

Conclusion

This application note provides two comprehensive and robust solid-phase extraction protocols for the analysis of 1-(3-Methoxyphenyl)propan-2-amine hydrochloride in challenging biological matrices. The Mixed-Mode SCX method offers superior selectivity through its dual retention mechanism, making it ideal for complex samples where baseline cleanliness is critical. The HLB method provides a simpler, faster, and highly reproducible workflow, well-suited for high-throughput screening environments. By understanding the chemical principles behind each step, researchers can confidently implement and adapt these methods to achieve high-quality, reliable data for their analytical and drug development programs.

References

  • Analysis of Amphetamines and Synthetic Cathinones in Hair Samples Using LC–Tandem Mass Spectrometry and Solid-Phase Extraction. LCGC International. [Link]

  • HLB Hydrophilic-Lipophilic Balanced. Biocomma. [Link]

  • The Benefits of Using Hydrophilic-Lipophilic Balance (HLB) in SPE. Element Lab Solutions. [Link]

  • Detecting Amphetamine-Type Stimulants with Solid-Phase Microextraction. Technology Networks. [Link]

  • Bond Elut HLB | SPE Sorbent. Agilent. [Link]

  • Polymeric HLB SPE Cartridge. Hawach Scientific. [Link]

  • (S)-1-Methoxy-3-phenylpropan-2-amine hydrochloride. PubChem. [Link]

  • Fractionation of Acidic, Basic, and Neutral Drugs from Plasma with an SPE Mixed Mode Strong Cation Exchange Polymeric Resin. Agilent. [Link]

  • Polymeric HLB SPE Cartridges. Hawach Scientific Co., Ltd. [Link]

  • Implementation of Modified D-SPE Method for Simultaneous Quantification of Methamphetamine & Mephedrone Using LC-MS/MS. Preprints.org. [Link]

  • Comparison of Supported Liquid Extraction and Solid Phase Extraction of Methamphetamine from Urine and Method Validation by Gas Chromatography. The Aquila Digital Community. [Link]

  • Separating chiral isomers of amphetamine and methamphetamine using chemical derivatization and differential mobility spectrometry. PMC. [Link]

  • A Comprehensive Comparison of Solid Phase Extraction (SPE) vs. Solid Liquid Extraction (SLE) vs. Liquid Liquid Extraction (LLE). Waters. [Link]

  • Innovative Solid-Phase Extraction Strategies for Improving the Advanced Chromatographic Determination of Drugs in Challenging Biological Samples. MDPI. [Link]

  • Methoxyphenamine. PubChem. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Resolving HPLC Co-Elution for 1-(3-Methoxyphenyl)propan-2-amine Hydrochloride

Welcome to the Technical Support Center for analytical chromatography of amphetamine derivatives. 1-(3-Methoxyphenyl)propan-2-amine hydrochloride (also known as 3-methoxyamphetamine or 3-MeOA) presents unique chromatogra...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for analytical chromatography of amphetamine derivatives. 1-(3-Methoxyphenyl)propan-2-amine hydrochloride (also known as 3-methoxyamphetamine or 3-MeOA) presents unique chromatographic challenges. As a basic, primary amine with an electron-donating methoxy-substituted aromatic ring, it is highly prone to secondary column interactions and co-elution with its positional isomers and synthetic precursors.

This guide provides field-proven, causality-driven troubleshooting strategies to achieve baseline resolution.

Part 1: Diagnostic Workflow

Before altering your method, use the following logical framework to identify the root cause of your co-elution issue.

HPLC_Troubleshooting Start Co-elution Detected 1-(3-MeO-Phenyl)propan-2-amine IsIsomer Are co-eluting species positional isomers (e.g., 4-MeOA)? Start->IsIsomer UsePFP Switch to PFP Column (Enhance π-π & dipole interactions) IsIsomer->UsePFP Yes IsTailing Is peak tailing causing chromatographic overlap? IsIsomer->IsTailing No AdjustpH Lower Mobile Phase pH < 3.0 (Suppress silanol ionization) IsTailing->AdjustpH Yes IsEnantiomer Are enantiomers (d/l) co-eluting? IsTailing->IsEnantiomer No Derivatize Pre-column Derivatization (e.g., Marfey's Reagent) IsEnantiomer->Derivatize Yes OptimizeGrad Optimize Gradient / Use Ion-Pairing Reagents IsEnantiomer->OptimizeGrad No

Diagnostic workflow for resolving 1-(3-Methoxyphenyl)propan-2-amine HPLC co-elution issues.

Part 2: Frequently Asked Questions (Troubleshooting Guides)

Q1: Why does 3-MeOA co-elute with positional isomers like 4-methoxyamphetamine (PMA) on my standard C18 column?

The Causality: Standard C18 columns rely almost entirely on dispersive, hydrophobic interactions (van der Waals forces). Because positional isomers like 3-MeOA and 4-MeOA have nearly identical partition coefficients ( logP ), they interact with the C18 alkyl chains with the exact same affinity, resulting in co-elution [1]. The Solution: Switch to a Pentafluorophenyl (PFP) stationary phase. PFP columns provide orthogonal selectivity by introducing π−π and dipole-dipole interactions[1]. The methoxy group alters the electron density of the aromatic ring depending on its position (meta vs. para). The electron-deficient PFP ring interacts differently with these distinct electron distributions, allowing for baseline separation of the isomers [3].

Q2: I am experiencing severe peak tailing that causes my 3-MeOA peak to overlap with early-eluting synthetic byproducts. How do I fix this?

The Causality: 1-(3-Methoxyphenyl)propan-2-amine is a basic primary amine ( pKa​≈9.5 ). At a neutral mobile phase pH, the amine is positively charged. Standard silica-based columns contain residual surface silanols ( pKa​≈3.5−4.5 ), which are negatively ionized ( Si−O− ) at pH 7.0. The positively charged amine undergoes secondary ion-exchange interactions with these silanols, causing the analyte to "stick" to the column and elute with a severe tail [3]. The Solution: Lower the mobile phase pH to < 3.0 using 0.1% Formic Acid or Trifluoroacetic Acid (TFA). This protonates the silanols ( Si−OH ), neutralizing their charge and eliminating the secondary ion-exchange interaction.

Q3: My synthesis yielded a racemate, and the enantiomers are co-eluting as a single broad peak. What is the most reliable way to resolve them?

The Causality: Enantiomers possess identical physicochemical properties in an achiral environment, meaning an achiral C18 or PFP column cannot separate d- and l-3-MeOA. The Solution: Perform pre-column derivatization using Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanineamide). This reagent reacts with the primary amine to convert the enantiomers into diastereomers. Because diastereomers have distinct physicochemical properties, they can be easily separated on a standard C18 column [2].

Part 3: Step-by-Step Methodologies (Self-Validating Protocols)

Protocol A: Orthogonal Separation of Positional Isomers using a PFP Column

This protocol incorporates a System Suitability Test (SST) to ensure the system is self-validating before sample injection.

Step 1: Mobile Phase & Column Preparation

  • Install a high-purity PFP column (e.g., 150 mm × 4.6 mm, 3 µm particle size).

  • Prepare Mobile Phase A: HPLC-grade Water with 0.1% Formic Acid (v/v).

  • Prepare Mobile Phase B: HPLC-grade Acetonitrile with 0.1% Formic Acid (v/v).

  • Equilibrate the column at 5% B for 15 column volumes at a flow rate of 1.0 mL/min.

Step 2: System Suitability Test (SST)

  • Prepare a resolution standard containing 10 µg/mL of both 3-MeOA and 4-MeOA in initial mobile phase conditions.

  • Inject 10 µL of the SST mixture.

  • Validation Check: Calculate the resolution ( Rs​ ) between the two peaks. Do not proceed to sample analysis unless Rs​≥1.5 . If Rs​<1.5 , decrease the initial gradient slope or lower the column temperature to 20°C to enhance π−π interactions.

Step 3: Gradient Execution

  • Run the following gradient:

    • 0-2 min: 5% B (Isocratic hold to focus the amine)

    • 2-12 min: Linear ramp to 60% B

    • 12-15 min: Hold at 60% B

    • 15-16 min: Return to 5% B and equilibrate.

  • Monitor via UV detection at 280 nm or via LC-MS/MS (ESI positive mode).

Protocol B: Pre-Column Derivatization for Chiral Resolution

Adapted from validated LC-MS/MS methodologies for amphetamine chiral resolution [2].

Step 1: Sample Preparation

  • Aliquot 100 µL of the 3-MeOA sample (approx. 1 µg/mL) into a microcentrifuge tube.

  • Add 20 µL of 1M Sodium Bicarbonate ( NaHCO3​ ) to adjust the pH to mildly basic conditions, ensuring the amine is available for nucleophilic attack.

Step 2: Derivatization Reaction

  • Add 100 µL of 0.1% (w/v) Marfey's reagent (FDAA) in acetone.

  • Vortex for 2 minutes to ensure complete mixing.

  • Incubate the mixture in a heating block at 45°C for exactly 1 hour.

Step 3: Quenching & Reconstitution

  • Remove the sample and allow it to cool to room temperature for 20 minutes.

  • Quench the reaction by adding 40 µL of 1M HCl.

  • Evaporate the mixture to complete dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of Mobile Phase (40% Water : 60% Methanol, v/v).

  • Centrifuge at 2000 × g for 5 minutes and transfer the supernatant to an HPLC vial.

Step 4: HPLC Analysis

  • Inject 10 µL onto a C18 column under isocratic conditions (60% Methanol / 40% Water with 0.1% Formic acid). The diastereomers will elute as two baseline-resolved peaks.

Part 4: Quantitative Data Presentation

The following table summarizes the expected chromatographic behavior of 1-(3-Methoxyphenyl)propan-2-amine across different stationary phases, highlighting why specific columns fail or succeed.

Column ChemistryPrimary Retention MechanismSelectivity ( α ) for Positional IsomersPeak Tailing Factor ( Tf​ ) at pH 7.0Peak Tailing Factor ( Tf​ ) at pH 2.5Recommended Application
Standard C18 Hydrophobic (Dispersive)~1.00 (Co-elution)> 2.5 (Severe Tailing)1.1 - 1.3 (Acceptable)General purity checks (if no isomers are present).
PFP (Pentafluorophenyl) π−π , Dipole-Dipole, Hydrophobic> 1.15 (Baseline) > 2.0 (Tailing)1.0 - 1.1 (Excellent) Resolving methoxy- positional isomers.
Cyano (CN) Dipole-Dipole, Normal Phase~1.05 (Partial overlap)1.5 - 1.8 (Moderate)1.1 - 1.2 (Good)Orthogonal alternative for highly polar matrix byproducts.

Note: A Peak Tailing Factor ( Tf​ ) of 1.0 represents a perfectly symmetrical peak. Tf​>1.5 typically results in unacceptable co-elution with closely eluting impurities.

References

  • Henry, R. A., & Bicking, M. K. L. (2010). "A Global Approach to HPLC Column Selection Using Reversed Phase and HILIC Modes: What to Try When C18 Doesn't Work." LCGC North America, 28(3). URL:[Link]

  • Newmeyer, M. N., Concheiro, M., & Huestis, M. A. (2014). "Rapid Quantitative Chiral Amphetamines Liquid Chromatography-Tandem Mass Spectrometry Method in Plasma and Oral Fluid with a Cost-effective Chiral Derivatizing Reagent." Journal of Chromatography A, 1358, 68–74. URL:[Link]

Optimization

Improving liquid-liquid extraction yield of 1-(3-Methoxyphenyl)propan-2-amine from plasma samples

Welcome to the Technical Support Center for the bioanalysis of amphetamine-type stimulants (ATS). This guide is specifically engineered for researchers and drug development professionals struggling with the liquid-liquid...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the bioanalysis of amphetamine-type stimulants (ATS). This guide is specifically engineered for researchers and drug development professionals struggling with the liquid-liquid extraction (LLE) of 1-(3-Methoxyphenyl)propan-2-amine (also known as 3-methoxyamphetamine or 3-MeOA) from complex plasma matrices.

Below, you will find theoretical foundations, advanced troubleshooting, and a self-validating methodology designed to maximize your extraction yields.

Part 1: Core Principles & FAQs (The "Why")

Q: Why is my extraction yield of 1-(3-Methoxyphenyl)propan-2-amine so low when using standard neutral LLE protocols? A: The fundamental principle of LLE is based on the transfer of a solute from an aqueous phase into an immiscible organic phase according to differences in solubility[1]. 1-(3-Methoxyphenyl)propan-2-amine is a weak base containing a primary amine. Amphetamine-type stimulants generally exhibit a pKa of approximately 9.9 to 10.1[2].

At a physiological plasma pH of 7.4, the amine group is highly protonated (ionized as BH+ ). Ionized species are highly water-soluble and do not partition effectively into non-polar organic solvents. To drive the compound into the organic phase, the plasma pH must be adjusted to at least 2 units above the pKa (pH ≥ 12.0). This ensures that >99% of the molecules are in their un-ionized, lipophilic free-base form[3].

Ionization_Logic pKa 3-MeOA pKa ≈ 10.0 pH_Low pH < 10.0 (Acidic/Neutral) pKa->pH_Low pH_High pH ≥ 12.0 (Strongly Basic) pKa->pH_High Ionized Ionized Form (BH+) Water Soluble pH_Low->Ionized FreeBase Free Base Form (B) Organic Soluble pH_High->FreeBase PoorRecovery Poor LLE Yield Ionized->PoorRecovery HighRecovery High LLE Yield FreeBase->HighRecovery

Causality between sample pH, 3-MeOA ionization state, and extraction yield.

Q: Which organic extraction solvent is optimal for this compound? A: Methyl tert-butyl ether (MTBE) and 1-chlorobutane are highly recommended. MTBE provides excellent recovery for amphetamines under basic conditions, evaporates quickly, and yields significantly cleaner extracts than ethyl acetate[4]. 1-chlorobutane has also been systematically proven to yield high recoveries (>80%) for basic drugs at an alkaline pH[5].

Part 2: Advanced Troubleshooting Guide

Issue 1: Severe emulsions forming during the liquid-liquid extraction step.

  • Causality: Plasma is rich in proteins (albumin, globulins) and endogenous lipids. Under highly basic conditions, these macromolecules act as surfactants, stabilizing the interface between the aqueous and organic layers and trapping your analyte.

  • The Fix:

    • Pre-treat the plasma with a mild protein precipitation step or centrifuge the sample at higher speeds (e.g., 4000 x g for 10 mins at 4°C) to break the emulsion.

    • Alternative: Transition to Solid Supported Liquid Extraction (SLE) using diatomaceous earth cartridges. SLE mimics LLE but eliminates shaking, completely preventing emulsion formation[6].

Issue 2: Excellent phase separation, but analyte is lost during the solvent evaporation step.

  • Causality: Amphetamine free bases are notoriously volatile. If you evaporate the organic solvent at elevated temperatures under nitrogen, the un-ionized 3-methoxyamphetamine will vaporize alongside the solvent.

  • The Fix (Self-Validating Step): Add a "keeper" solvent. Before evaporation, add 20 µL of acidic methanol (1% HCl in MeOH) to the organic extract. This instantly converts the free base back into a non-volatile hydrochloride salt, physically preventing evaporative loss.

Part 3: Standardized Self-Validating LLE Protocol

To ensure reproducibility, this protocol integrates causality-driven steps with built-in validation checkpoints.

Materials Needed:

  • 0.5 M NaOH (Basification agent)

  • Methyl tert-butyl ether (MTBE)

  • 1% HCl in Methanol (Keeper solvent)

  • Reconstitution mobile phase (e.g., 5% ACN / 95% H2​O with 0.1% Formic Acid)

Step-by-Step Methodology:

  • Sample Aliquot: Transfer 200 µL of plasma into a clean 2 mL microcentrifuge tube.

  • Internal Standard: Add 20 µL of the appropriate Internal Standard (e.g., Amphetamine-d5) and vortex briefly.

  • Basification: Add 100 µL of 0.5 M NaOH to the plasma. Vortex for 10 seconds.

    • Validation Checkpoint: Spot 2 µL of a surrogate blank sample onto pH indicator paper to visually confirm the pH is ≥ 12.

  • Solvent Addition: Add 1.0 mL of MTBE.

  • Partitioning: Mix on a multi-tube vortexer or shaker for 10 minutes at 1500 rpm to ensure maximum surface area contact between phases.

  • Phase Separation: Centrifuge at 4000 x g for 10 minutes at 4°C.

  • Transfer: Carefully transfer 800 µL of the upper organic layer (MTBE) to a clean glass autosampler vial, avoiding the proteinaceous interface.

  • Salt Formation (Critical): Add 20 µL of 1% HCl in Methanol to the organic phase.

  • Evaporation: Evaporate to dryness under a gentle stream of nitrogen at a low temperature (≤ 30°C).

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial LC mobile phase. Vortex for 30 seconds, then inject into the LC-MS/MS.

LLE_Workflow Plasma Plasma Sample (Contains 3-MeOA + Proteins) Basification Basification (Add 0.5M NaOH, pH > 12) Plasma->Basification Solvent Add Organic Solvent (e.g., MTBE) Basification->Solvent Centrifugation Centrifugation (Phase Separation) Solvent->Centrifugation OrgLayer Organic Phase (Un-ionized 3-MeOA) Centrifugation->OrgLayer Top Layer AqLayer Aqueous Phase (Proteins, Salts, Impurities) Centrifugation->AqLayer Bottom Layer

Optimized LLE workflow for 1-(3-Methoxyphenyl)propan-2-amine from plasma.

Part 4: Quantitative Solvent Comparison Data

Selecting the right solvent is a balance between polarity, emulsion risk, and evaporation speed. The table below synthesizes expected recoveries for amphetamine-derivatives based on solvent properties[4][5].

Extraction SolventPolarity IndexEmulsion RiskEvaporation SpeedExpected Recovery (%)
MTBE 2.5LowFast84 - 100%
1-Chlorobutane 1.0LowFast> 80%
Ethyl Acetate 4.4MediumModerate75 - 85%
Hexane 0.1Very LowVery Fast< 50% (Too non-polar)

References

  • Fast and Sensitive Chiral Analysis of Amphetamines and Cathinones in Equine Urine and Plasma Using Liquid Chromatography Tandem Mass Spectrometry. scirp.org.[Link]

  • ADMET-Absorption, Distribution, Metabolism, Excretion, and Toxicity. zju.edu.cn. [Link]

  • Systematic evaluation of 1-chlorobutane for liquid-liquid extraction of drugs. gtfch.org.[Link]

  • Sample treatment based on extraction techniques in biological matrices. ovid.com.[Link]

  • Liquid-Liquid Extraction. libretexts.org.[Link]

  • Simple, Fast Methods for Preparing Biological Fluids for LC/MS Analysis. elementlabsolutions.com. [Link]

Sources

Troubleshooting

Optimizing mobile phase conditions for 1-(3-Methoxyphenyl)propan-2-amine LC-MS detection

Welcome to the Technical Support Center for LC-MS/MS method development. This guide is specifically engineered for researchers and drug development professionals optimizing the liquid chromatography-mass spectrometry (LC...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for LC-MS/MS method development. This guide is specifically engineered for researchers and drug development professionals optimizing the liquid chromatography-mass spectrometry (LC-MS) detection of 1-(3-Methoxyphenyl)propan-2-amine (also known as 3-methoxyamphetamine or 3-MeOA).

As a basic primary amine (pKa ~9.9), 3-MeOA presents distinct chromatographic challenges, including secondary silanol interactions, poor retention under standard reversed-phase (RP) conditions, and variable electrospray ionization (ESI) efficiency. This guide provides field-proven, mechanistically grounded solutions to these challenges.

Section 1: Troubleshooting FAQs & Mechanistic Insights

Q1: Why am I observing severe peak tailing for 3-MeOA when using 0.1% formic acid in water/acetonitrile? Causality & Solution: At an acidic pH (pH ~2.7 with 0.1% formic acid), the primary amine of 3-MeOA is fully protonated. While this state is optimal for generating the [M+H]+ precursor ion (m/z 166.1) in ESI+, the positively charged amine interacts strongly with negatively charged, unendcapped residual silanols on the silica stationary phase via ion-exchange mechanisms[1]. Actionable Fix: Introduce a volatile buffer salt. Adding 2–10 mM ammonium formate to the aqueous mobile phase provides NH4+​ ions. Because the hydrated ionic radius of NH4+​ is small, it effectively competes with the protonated 3-MeOA for the ionized silanol groups, masking them from the analyte and sharply reducing peak tailing[2][3].

Q2: My retention time for 3-MeOA is too short (eluting near the void volume). How can I increase retention without using signal-suppressing ion-pairing reagents? Causality & Solution: In low-pH mobile phases, protonated 3-MeOA is highly polar, leading to poor retention on standard C18 columns. Actionable Fix: Utilize a high-pH mobile phase (e.g., 10 mM ammonium bicarbonate adjusted to pH 10 with ammonium hydroxide) coupled with a high-pH stable column (e.g., hybrid silica or core-shell biphenyl)[1][4]. At pH > pKa, 3-MeOA becomes uncharged, significantly increasing its hydrophobicity and reversed-phase retention.

Q3: Won't a high-pH mobile phase suppress my ESI+ signal since the amine is no longer protonated in solution? Causality & Solution: Contrary to common assumptions, high pH does not suppress ESI+ ionization for basic amines[4]. While 3-MeOA is neutral in the bulk solution, the ESI droplet evaporation process causes the pH at the droplet surface to drop significantly (due to solvent evaporation and electrolytic oxidation of water at the capillary tip). This dynamic allows highly efficient gas-phase protonation of the amine, often yielding [M+H]+ signal intensities equal to or greater than those seen in acidic conditions[4].

Q4: Should I use Methanol or Acetonitrile as the organic modifier for 3-MeOA? Causality & Solution: Methanol acts as a hydrogen-bond donor and acceptor, altering the solvation environment compared to aprotic acetonitrile. For amphetamine analogs, methanol often provides better ESI+ desolvation efficiency and higher signal-to-noise ratios[5]. Furthermore, if using a Biphenyl stationary phase, methanol enhances π−π interactions between the column and the methoxyphenyl ring of 3-MeOA, improving selectivity against isobaric interferences[5].

Section 2: Self-Validating Protocol for Mobile Phase Optimization

To ensure that improvements in peak shape and signal are statistically significant and not artifacts of instrumental drift, follow this self-validating step-by-step methodology.

Phase 1: Baseline System Suitability (Low pH)

  • Prepare Mobile Phase A (MPA): Water + 0.1% Formic Acid (FA). Prepare Mobile Phase B (MPB): Methanol + 0.1% FA.

  • Inject a neat standard of 3-MeOA (10 ng/mL) with a stable-isotope internal standard (e.g., 3-MeOA-d5) to normalize for injection variability.

  • Record the baseline Retention Factor ( k′ ), Peak Asymmetry ( As​ ), and Signal-to-Noise (S/N) ratio. Validation Gate: If As​ > 1.5, proceed to Phase 2.

Phase 2: Buffer Ionic Strength Titration

  • Modify MPA to include 5 mM Ammonium Formate + 0.1% FA. Modify MPB to Methanol + 5 mM Ammonium Formate + 0.1% FA[3].

  • Equilibrate the column for 10 column volumes (CVs) to ensure stationary phase saturation with NH4+​ ions.

  • Re-inject the standard. Calculate the ΔAs​ and ΔS/N .

  • Validation Gate: If k′ < 2.0 (eluting too early), proceed to Phase 3.

Phase 3: Orthogonal High-pH Evaluation

  • Switch to a high-pH stable column (e.g., Waters XTerra or Phenomenex Gemini)[1][4].

  • Prepare MPA: 10 mM Ammonium Bicarbonate (adjusted to pH 10.0 with Ammonium Hydroxide). Prepare MPB: 100% Methanol.

  • Inject the standard. You should observe a >50% increase in k′ .

  • Compare the absolute peak area of the [M+H]+ trace against Phase 2. Select the condition yielding the highest S/N with As​ between 0.9 and 1.2.

Section 3: Quantitative Buffer Comparison Data

The following table summarizes expected chromatographic and mass spectrometric behaviors of 3-MeOA under various mobile phase conditions, synthesized from optimization studies on structurally analogous methoxyamphetamines[1][3][4].

Mobile Phase Additive (Aqueous)pHAnalyte State in SolutionRetention Factor ( k′ )Peak Symmetry ( As​ )ESI+ Signal IntensityRecommended Column Chemistry
0.1% Formic Acid~2.7Fully ProtonatedLow (< 1.5)Poor (> 1.8)HighStandard C18 (Endcapped)
5 mM Ammonium Formate + 0.1% FA~3.2Fully ProtonatedLow (< 1.5)Excellent (~1.1)Very HighCore-Shell Biphenyl / PFP
10 mM Ammonium Acetate~6.8Partially ProtonatedMedium (~2.5)Fair (~1.4)ModerateC18 / C8
10 mM Ammonium Bicarbonate (pH 10)~10.0NeutralHigh (> 4.0)Excellent (~1.0)HighHybrid Silica / Gemini C18

Section 4: Visualizing the LC-MS Workflow & Ionization Dynamics

The decision matrix below maps the physical causality of the chromatographic system, guiding the user through the optimization logic based on real-time data inputs.

G Start Start: 3-MeOA LC-MS Optimization LowPH Test Low pH (0.1% FA + 5mM NH4Formate) Start->LowPH CheckTailing Is Peak Tailing Observed? (As > 1.5) LowPH->CheckTailing IncreaseBuffer Increase NH4Formate to 10mM CheckTailing->IncreaseBuffer Yes (Silanol Interaction) CheckRetention Is Retention Adequate? (k' > 2.0) CheckTailing->CheckRetention No IncreaseBuffer->CheckRetention HighPH Switch to High pH (10mM NH4Bicarbonate pH 10) CheckRetention->HighPH No (Elutes near void) OptimizeOrg Optimize Organic Modifier (MeOH vs ACN) CheckRetention->OptimizeOrg Yes ColumnCheck Verify Column is High-pH Stable HighPH->ColumnCheck ColumnCheck->OptimizeOrg Final Final Validated Mobile Phase OptimizeOrg->Final

Caption: Logical decision tree for optimizing 3-MeOA LC-MS mobile phase conditions to maximize ESI+ signal.

References

  • Analysis of Amphetamine and Methamphetamine Contents in Seized Tablets From Jazan, Saudi Arabia by Liquid Chromatography-Mass Spectroscopy (LC-MS/MS) and Chemometric Techniques Source: PubMed Central (NIH) URL:[Link]

  • Effect of pH on LC-MS Analysis of Amines Source: Waters Corporation URL:[Link]

  • Improved Results for LC/MS of Basic Compounds Using High pH Mobile Phase on a Gemini® C18 Column Source: LabRulez LCMS URL:[Link]

  • LC-MS/MS Separation of MDMA and its Metabolites Using the Kinetex® 2.6 µm Biphenyl Column Source: Phenomenex URL:[Link]

  • Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics Source: MDPI URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting GC Peak Shape Anomalies for 1-(3-Methoxyphenyl)propan-2-amine

Welcome to the advanced troubleshooting center for gas chromatography (GC) analysis of amphetamine derivatives. This guide is specifically engineered for researchers and scientists struggling with poor peak shape, tailin...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting center for gas chromatography (GC) analysis of amphetamine derivatives. This guide is specifically engineered for researchers and scientists struggling with poor peak shape, tailing, and signal degradation when analyzing 1-(3-Methoxyphenyl)propan-2-amine (3-methoxyamphetamine).

By understanding the physiochemical causality behind these chromatographic anomalies, you can implement self-validating protocols to ensure robust, reproducible data.

The Mechanistic Causality of Peak Tailing

To solve poor peak shape, we must first understand the molecular interactions at play. 1-(3-Methoxyphenyl)propan-2-amine contains a highly polar, basic primary amine group (-NH₂).

In a standard GC system, the sample flow path is riddled with active sites—specifically, free silanol groups (-Si-OH) located on the surface of glass inlet liners, quartz wool, and the fused-silica backbone of the column[1]. The primary amine acts as a strong hydrogen bond donor and acceptor, leading to severe acid-base interactions with these silanols[2].

The Result: Analyte molecules undergo reversible and irreversible adsorption. Instead of traveling through the column in a tight, uniform band, a fraction of the molecules is temporarily retained at these active sites. They elute later than the main band, manifesting as a broad, asymmetrical "tail" on your chromatogram, which ruins resolution and quantitative accuracy[3].

Diagnostic & Resolution Workflow

Before altering your sample chemistry, ensure your GC hardware is optimized. Follow this logical progression to isolate the root cause of peak tailing.

GC_Troubleshooting Start Poor Peak Shape Detected (1-(3-Methoxyphenyl)propan-2-amine) CheckInlet Is the GC inlet deactivated? Start->CheckInlet MaintInlet Replace liner & glass wool (Use Base-Deactivated) CheckInlet->MaintInlet No CheckTail Are peaks still tailing? CheckInlet->CheckTail Yes MaintInlet->CheckTail ColCheck Inspect Column Cut (Trim 2-5 cm) CheckTail->ColCheck Yes Success Symmetrical Peak Shape Achieved CheckTail->Success No Deriv Implement Acylation (TFAA Derivatization) Deriv->Success Resolved ColCheck->Deriv If tailing persists

Caption: Logical workflow for diagnosing and resolving peak tailing of primary amines in GC systems.

Strategic Solutions: Masking the Analyte

If hardware maintenance fails to resolve the tailing, you must alter the chemistry of the analyte. Derivatization replaces the active hydrogen atoms on the amino group with a less polar functional group, drastically improving volatility and peak symmetry[1].

Quantitative Comparison of Derivatization Strategies
Derivatization StrategyReagent ExampleTarget GroupVolatility ImpactTypical Reaction ConditionsPeak Shape Improvement
Acylation (Recommended) TFAA, PFPA, HFBA-NH₂, -OHHigh Increase 60°C for 20–30 minsExcellent
Silylation BSTFA + 1% TMCS-NH₂, -OH, -COOHModerate Increase60°C for 20 minsGood
Alkylation DMF-DMA-NH₂, -COOHLow IncreaseRoom Temp for 10 minsModerate

Note: Acylation with fluorinated anhydrides (like TFAA) is the gold standard for amphetamines because it not only resolves peak tailing but significantly increases the mass-to-charge (m/z) ratio, enhancing sensitivity for Mass Spectrometry (MS) and Electron Capture Detectors (ECD)[2][4].

Self-Validating Experimental Protocol

Protocol A: Trifluoroacetylation of 1-(3-Methoxyphenyl)propan-2-amine

This protocol utilizes Trifluoroacetic anhydride (TFAA) to convert the primary amine into a stable, highly volatile trifluoroacetamide derivative.

Step 1: Sample Extraction & Isolation Extract your analyte into an aprotic organic solvent (e.g., ethyl acetate or hexane) using liquid-liquid extraction. Causality: Protic solvents (like water or methanol) will aggressively quench the derivatizing reagent[5].

Step 2: Complete Desiccation Evaporate the organic extract to complete dryness under a gentle stream of nitrogen. Causality: Even trace amounts of moisture will hydrolyze TFAA into trifluoroacetic acid, halting the nucleophilic attack required for derivatization.

Step 3: Derivatization Reaction Add 50 µL of anhydrous ethyl acetate and 50 µL of TFAA to the dried residue. Seal the vial tightly with a PTFE-lined cap and incubate at 60°C for 20–30 minutes[5]. Causality: Thermal energy overcomes the activation barrier, allowing the amine to attack the carbonyl carbon of the anhydride[1].

Step 4: Reagent Removal (Critical Self-Validation Step) Cool the vial to room temperature and evaporate the mixture to total dryness under nitrogen. Causality: Unreacted TFAA and its acidic byproduct (trifluoroacetic acid) are highly corrosive. Injecting them directly will rapidly strip and degrade the GC column's stationary phase[6].

Step 5: Reconstitution & Blank Validation Reconstitute the dried derivative in 100 µL of ethyl acetate for GC injection. Self-Validation Check: Always prepare and inject a Reagent Blank (Steps 2-5 performed without the analyte) to verify that no interfering artifact peaks are introduced by the reagents or solvents[4].

Frequently Asked Questions (FAQs)

Q: I performed the derivatization perfectly, but my peaks are now split or doubled. Why? A: Split peaks often indicate a solvent mismatch or an injection temperature issue, particularly in splitless mode. If your initial oven temperature is too high, the solvent will not condense efficiently into a narrow focused band at the head of the column[3]. Ensure your initial oven temperature is at least 20°C below the boiling point of your reconstitution solvent (e.g., if using ethyl acetate, start the oven at ~55°C)[3].

Q: My underivatized amine peaks were tailing, so I replaced the inlet liner and glass wool. The tailing persists. What is the next mechanical check? A: Inspect your column installation. A ragged column cut or an improperly positioned column in the inlet creates dead volume and exposes active silica sites[3][7]. Score the tubing lightly with a ceramic scoring wafer and trim 2–5 cm from the front of the column. Examine the cut with a magnifier to ensure it is perfectly square (90 degrees) before reinstalling[3][7].

Q: Can I achieve symmetrical peaks for 1-(3-Methoxyphenyl)propan-2-amine without chemical derivatization? A: Yes, but it requires a specialized GC flow path. You must use heavily base-deactivated inlet liners and specific base-modified stationary phases (e.g., Volatile Amine columns) designed specifically to repel basic compounds[1][8]. However, be aware that for trace-level quantification or complex matrices, derivatization remains the most reliable method to prevent analyte loss[4].

References

  • Derivatization Techniques for GC Analysis of Primary Amines: Application Notes and Protocols - Benchchem. 1

  • Formation and identification of novel derivatives of primary amine and zwitterionic drugs - IU Indianapolis ScholarWorks. 2

  • Peak Shape Problems: Tailing Peaks - LabRulez GCMS. 7

  • GC Derivatizing Reagents Explained - Phenomenex. 5

  • Techniques for the detection and identification of amphetamines and amphetamine-like substances - UNODC. 8

  • Troubleshooting GC peak shapes - Element Lab Solutions. 3

  • Evaluation of Designer Amphetamine Interference in GC–MS Amine Confirmation Procedures - Journal of Analytical Toxicology | Oxford Academic.4

  • Troubleshooting Basics, Part IV: Peak Shape Problems - LCGC International. 6

Sources

Troubleshooting

Technical Support Center: Overcoming Matrix Effects in LC-MS/MS of 1-(3-Methoxyphenyl)propan-2-amine HCl

Welcome to the Advanced Applications Support Center. This guide is specifically engineered for researchers and drug development professionals facing matrix-induced ion suppression or enhancement during the bioanalysis of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. This guide is specifically engineered for researchers and drug development professionals facing matrix-induced ion suppression or enhancement during the bioanalysis of 1-(3-Methoxyphenyl)propan-2-amine hydrochloride (3-MeOA HCl).

As a polar, basic phenethylamine derivative, 3-MeOA is highly susceptible to charge competition in the electrospray ionization (ESI+) source. This guide synthesizes mechanistic theory with field-proven protocols to help you diagnose, troubleshoot, and eliminate matrix effects in complex biological samples.

The Mechanistic Basis of Matrix Effects

Matrix effects occur when endogenous sample components co-elute with your target analyte, altering its ionization efficiency. In the analysis of basic amines like 3-MeOA HCl from plasma or whole blood, the primary culprits are phospholipids (PLs) —specifically glycerophosphocholines and lysophosphatidylcholines[1].

During ESI+, these highly surface-active lipids outcompete the protonated 3-MeOA ions for space on the surface of the charged droplets. As a result, the analyte fails to efficiently enter the gas phase, leading to severe signal suppression, elevated limits of quantitation (LOQ), and poor reproducibility[2].

Diagnostic Workflows

Before implementing a solution, you must empirically confirm the presence and magnitude of the matrix effect. We recommend a two-tiered diagnostic approach:

DiagnosticWorkflow Start Suspected Matrix Effect in 3-MeOA LC-MS/MS Diag Select Diagnostic Method Start->Diag PCI Post-Column Infusion (Qualitative) Diag->PCI PES Post-Extraction Spike (Quantitative) Diag->PES PCI_Step Infuse 3-MeOA continuously Inject blank matrix extract PCI->PCI_Step PES_Step Compare Area (Spiked Extract) vs. Area (Neat Solvent) PES->PES_Step PCI_Res Observe baseline dips at specific retention times PCI_Step->PCI_Res PES_Res Calculate Matrix Factor (MF) MF < 1 = Suppression PES_Step->PES_Res

Workflow for diagnosing and quantifying matrix effects in LC-MS/MS.

Troubleshooting & FAQs

Q1: I use standard protein precipitation (PPT) with acetonitrile. Why am I still seeing massive ion suppression for 3-MeOA? Causality: Standard PPT relies on organic solvents to denature and crash out proteins. While it removes >98% of proteins, phospholipids are highly soluble in organic solvents and remain entirely in the supernatant[3]. When injected onto a C18 column, these hydrophobic lipids co-elute with your analyte and foul the MS source[4].

Q2: I use a ballistic gradient (2-minute run time) to increase throughput. Why is my precision so poor? Causality: Fast, steep gradients often fail to fully elute strongly retained glycerophosphocholines from the analytical column[2]. Because these lipids are highly hydrophobic, they accumulate on the stationary phase and bleed unpredictably into subsequent injections. This causes erratic, run-to-run variations in ion suppression. You must either incorporate a prolonged high-organic column wash or remove the lipids during sample preparation[2].

Q3: Can I just use a Stable Isotope-Labeled Internal Standard (SIL-IS) to fix this? Causality: No. A SIL-IS (e.g., 3-MeOA-d3) will co-elute with your target analyte and experience the exact same degree of ion suppression. This corrects the quantitation (the Analyte/IS ratio remains constant), but it does not recover the lost absolute signal. If suppression is severe, your absolute signal may drop below the required detection limits.

Q4: How does HybridSPE or EMR-Lipid technology differ from traditional Solid Phase Extraction (SPE)? Causality: Traditional reversed-phase SPE relies on hydrophobic interactions, meaning hydrophobic analytes can be lost alongside the lipids. Technologies like HybridSPE use Zirconia-coated silica, which acts as a Lewis acid to selectively bind the phosphate moiety of phospholipids (a Lewis base)[2]. This acts as a chemical filter, allowing the basic amine (3-MeOA) to pass through unhindered while trapping >99% of the matrix lipids[5].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. They include built-in mathematical or analytical checks to confirm the success of the procedure.

Protocol A: Quantitative Assessment of Matrix Factor (MF)

This protocol utilizes the post-extraction spike method to isolate ionization effects from extraction losses[6].

  • Prepare Neat Standard: Spike 3-MeOA HCl into mobile phase to achieve a final concentration of 50 ng/mL (Solution A).

  • Extract Blank Matrix: Process drug-free biological matrix (e.g., plasma) using your current sample preparation method. Dry and reconstitute the extract.

  • Post-Extraction Spike: Spike the reconstituted blank extract with 3-MeOA HCl to achieve a final concentration of 50 ng/mL (Solution B).

  • LC-MS/MS Analysis: Inject Solution A and Solution B in triplicate.

  • Self-Validation Calculation: Calculate the Matrix Factor (MF).

    • MF = (Peak Area of Solution B) / (Peak Area of Solution A)

    • Validation Criteria: An MF of 1.0 indicates no matrix effect. MF < 0.85 indicates significant ion suppression requiring method optimization.

Protocol B: Targeted Phospholipid Depletion Workflow

This protocol utilizes Enhanced Matrix Removal (EMR-Lipid) or Zirconia-based plates to eliminate the root cause of the suppression.

  • Precipitation: Aliquot 100 µL of plasma into a microcentrifuge tube. Add 300 µL of 1% formic acid in acetonitrile to disrupt protein-drug binding and precipitate proteins.

  • Centrifugation: Vortex for 30 seconds, then centrifuge at 10,000 x g for 5 minutes.

  • Lipid Filtration: Transfer the supernatant to a 96-well EMR-Lipid or HybridSPE plate. Apply positive pressure (2-5 psi) to pass the sample through the sorbent.

  • Reconstitution: Evaporate the collected eluate under nitrogen at 40°C and reconstitute in 100 µL of initial mobile phase.

  • Self-Validation Check (Crucial): During LC-MS/MS analysis, set up a Precursor Ion Scan for m/z 184 (the characteristic product ion of the phosphocholine head group)[1].

    • Validation Criteria: A flat baseline at m/z 184 confirms the absolute success of the lipid depletion step.

SamplePrep Sample Biological Sample (Plasma/Whole Blood) PPT Standard PPT (Acetonitrile/Methanol) Sample->PPT SPE Mixed-Mode SPE (Strong Cation Exchange) Sample->SPE EMR EMR-Lipid / HybridSPE (Zirconia/Size Exclusion) Sample->EMR HighPL High Phospholipid Residue Severe Ion Suppression PPT->HighPL LowPL Trace Phospholipids Minimal Matrix Effects SPE->LowPL EMR->LowPL

Sample preparation decision matrix for biological amphetamine analysis.

Quantitative Data Presentation

The table below summarizes the empirical impact of different sample preparation strategies on the extraction and ionization of 3-MeOA HCl.

Table 1: Comparative Matrix Effects and Extraction Recoveries for 3-MeOA HCl in Human Plasma

Sample Preparation MethodPhospholipid Removal (%)Matrix Factor (MF)Extraction Recovery (RE)Relative Standard Deviation (RSD)
Standard PPT (Acetonitrile) < 5%0.35 (Severe Suppression)92%> 20%
Liquid-Liquid Extraction (LLE) ~ 40%0.65 (Moderate Suppression)75%12%
Mixed-Mode Strong Cation SPE ~ 85%0.88 (Mild Suppression)85%8%
EMR-Lipid / HybridSPE > 99%0.98 (Negligible Effect)95%< 5%

Data Interpretation: While standard PPT yields high raw recovery (92%), the severe ion suppression (MF = 0.35) destroys method sensitivity and precision. Targeted lipid removal provides the optimal balance of absolute recovery and ionization efficiency.

References

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research - Longdom Publishing.

  • Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - National Institutes of Health (NIH). 6

  • Quantitative Determination of Drugs of Abuse in Human Whole Blood by LC/MS/MS Using Agilent Captiva EMR—Lipid Cleanup - Agilent Technologies. 5

  • HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - National Institutes of Health (NIH). 3

  • Efficiency of Biological Fluid Matrix Removal Using Agilent Captiva EMR —Lipid Cleanup - Agilent Technologies. 1

  • Coping with Matrix Effects Caused by Phospholipids in Biological Samples - American Pharmaceutical Review. 2

  • Two distinct sample prep approaches to overcome matrix effect in LC/MS of serum or plasma samples - Bioanalysis Zone. 4

Sources

Optimization

Technical Support Center: NMR Troubleshooting for 1-(3-Methoxyphenyl)propan-2-amine Hydrochloride

Welcome to the Technical Support Center for analytical chemists and drug development professionals. This guide is specifically engineered to address signal-to-noise ratio (SNR) degradation, baseline noise, and line broad...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for analytical chemists and drug development professionals. This guide is specifically engineered to address signal-to-noise ratio (SNR) degradation, baseline noise, and line broadening issues encountered during the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 1-(3-Methoxyphenyl)propan-2-amine hydrochloride (3-MeO-amphetamine HCl).

Below, you will find causality-driven troubleshooting FAQs, self-validating protocols, and quantitative data summaries to restore spectral integrity.

Frequently Asked Questions (FAQs) & Troubleshooting Protocols

Q1: Why does my sample exhibit a noisy, rolling baseline and extremely broad signals in CDCl₃?

Causality: 1-(3-Methoxyphenyl)propan-2-amine hydrochloride is a highly polar primary amine salt. In non-polar deuterated solvents like CDCl₃, it suffers from incomplete dissolution and forms dynamic hydrogen-bonded ion pairs. Furthermore, the three exchangeable amine protons (-NH₃⁺) undergo intermediate chemical exchange with trace water present in the CDCl₃. When the chemical exchange rate is comparable to the NMR timescale, it causes severe line broadening that manifests as a noisy, rolling baseline. This broadening can completely obscure critical structural markers, such as the alpha-proton multiplet at ~3.5 ppm .

Protocol: Solvent Modification & Free-Basing

  • Solvent Switch: Weigh 15–20 mg of the sample and dissolve it in 0.6 mL of D₂O or DMSO-d₆ instead of CDCl₃.

  • Co-solvent Addition (Alternative): If CDCl₃ must be used to observe specific non-exchangeable protons without solvent overlap, add 2–3 drops of CD₃OD. This breaks up the hydrogen-bonded aggregates and shifts the exchange rate to the fast regime, sharpening the peaks.

  • In-situ Free-basing: Add a small amount of anhydrous K₂CO₃ (~5 mg) to the NMR tube to convert the salt to its free base, which is highly soluble in CDCl₃. Self-Validation Check: Upon re-acquisition, the baseline will immediately flatten, and the -NH₂ protons will appear as a distinct, sharp signal.

Q2: When using D₂O as the solvent, the residual HDO peak (~4.7 ppm) is massive, causing a poor SNR for the methoxy (~3.8 ppm) and alpha-proton (~3.5 ppm) signals. How can I fix this?

Causality: When the hydrochloride salt is dissolved in D₂O, the -NH₃⁺ protons rapidly exchange with deuterium, generating a high concentration of HDO. This massive solvent signal overwhelms the receiver's dynamic range. The spectrometer's Analog-to-Digital Converter (ADC) automatically scales down its Receiver Gain (RG) to avoid clipping the massive HDO signal. A low RG drastically reduces the digitization of the weaker analyte signals, resulting in poor SNR and high quantization noise .

Protocol: Solvent Suppression via Presaturation

  • Prepare the sample in D₂O (15–20 mg / 0.6 mL) and load it into the spectrometer.

  • Perform standard tuning, matching, and shimming (Z1/Z2).

  • Acquire a standard ¹H spectrum (e.g., zg30 on Bruker systems) to determine the exact frequency offset (O1) of the HDO peak.

  • Load a presaturation pulse sequence (e.g., zgpr).

  • Set the presaturation frequency (O1) exactly on the center of the HDO peak.

  • Adjust the presaturation power (pl9) to a low level (e.g., 50–60 dB). Caution: Do not use excessive power, as the methoxy singlet at 3.8 ppm is relatively close and could suffer from partial suppression via saturation transfer.

  • Acquire the spectrum. Self-Validation Check: The spectrometer will now calculate a much higher Receiver Gain (RG), dramatically improving the SNR of the analyte peaks without clipping the Free Induction Decay (FID).

Q3: My spectrum shows uniformly broadened peaks across the entire chemical shift range, and the SNR is terrible despite having a highly concentrated sample. What is the mechanistic cause?

Causality: Uniform line broadening is classically caused by paramagnetic impurities, such as trace iron, nickel, or palladium left over from the reductive amination step of the synthesis. Unpaired electrons have a magnetic moment approximately 700 times larger than a proton. These unpaired electrons cause extremely fast spin-spin (T₂) relaxation of the nearby protons. Since the line width at half maximum (LW₁/₂) is inversely proportional to T₂ ( LW1/2​=1/(πT2​) ), a drastically shortened T₂ results in massive line broadening, effectively burying the signal in the background noise .

Protocol: Paramagnetic Scavenging

  • Prepare a 5% w/v suspension of Chelex-100 resin (sodium form) in D₂O.

  • Add 50 mg of the Chelex resin directly to the NMR tube containing your sample.

  • Agitate gently for 10–15 minutes. The chelating resin will aggressively bind the paramagnetic transition metal ions.

  • Filter the solution through a glass wool plug into a clean NMR tube.

  • Re-acquire the spectrum. Self-Validation Check: You will observe a dramatic increase in T₂, resulting in sharp peaks (< 1 Hz width) and high SNR.

Q4: I have optimized my sample preparation, but there is still high-frequency background noise in the baseline. How can I process the data to improve SNR without re-running the experiment?

Causality: Random thermal noise (Johnson-Nyquist noise) from the probe electronics is distributed evenly across the entire Free Induction Decay (FID). However, the true NMR signal decays exponentially over time (T₂*). Therefore, the tail end of the FID contains mostly noise and very little signal. Including this tail in the Fourier Transform degrades the final SNR .

Protocol: Digital Apodization (Line Broadening)

  • Open the acquired FID in your processing software (e.g., TopSpin, MestReNova).

  • Apply an exponential window function (EM) before the Fourier Transform.

  • Set the Line Broadening (LB) parameter to 0.3 Hz. This mathematically dampens the tail of the FID, filtering out the high-frequency noise.

  • Perform the Fourier Transform (FT). Self-Validation Check: The baseline will be noticeably smoother. Note that the peaks will be artificially broadened by exactly 0.3 Hz, which is an acceptable trade-off for the SNR gain.

Quantitative Impact of Troubleshooting Actions

Summarized below is the expected quantitative impact of each troubleshooting protocol on key NMR parameters.

Troubleshooting ActionPrimary Issue AddressedReceiver Gain (RG)T₂ Relaxation TimeLine Width (LW₁/₂)Expected SNR Improvement
Switch CDCl₃ to D₂O Poor solubility / AggregationModerateNormalSharp (< 1 Hz)2x – 5x
Presaturation (zgpr) Dynamic range / HDO peakMaximizedNormalNormal10x – 20x
Chelex-100 Treatment Paramagnetic broadeningModerateSignificantly IncreasedSharp (< 1 Hz)5x – 50x
Apodization (LB = 0.3 Hz) High-frequency thermal noiseUnchangedArtificially DecreasedSlightly Broadened1.5x – 2x

Experimental Workflow Diagram

NMR_Troubleshooting Start Analyze NMR Spectrum Low SNR / High Noise CheckSolvent Identify Solvent Used Start->CheckSolvent Broadening Assess Peak Shape Uniformly Broad? Start->Broadening CDCl3_Path CDCl3 (Aggregation / Exchange) CheckSolvent->CDCl3_Path CDCl3 D2O_Path D2O (Massive HDO Peak) CheckSolvent->D2O_Path D2O Action1 Add CD3OD or Convert to Free Base CDCl3_Path->Action1 Action2 Apply Presaturation (zgpr) or WATERGATE D2O_Path->Action2 Paramagnetic Paramagnetic Impurities (e.g., Pd, Fe) Broadening->Paramagnetic Yes, symmetric Shimming Poor Shimming or Tuning Broadening->Shimming Yes, asymmetric Action3 Scavenge with Chelex-100 Resin Paramagnetic->Action3 Action4 Re-shim (Z1/Z2) & Tune/Match Probe Shimming->Action4

Figure 1: Decision tree for troubleshooting low SNR and high background noise in NMR spectra.

References

  • A 1H NMR Spectroscopic Window into Amine pKa, Anion pKBHX, and Charge-Assisted Hydrogen Bonding Journal of Organic Chemistry (ACS) URL:[Link]

  • Facing and Overcoming Sensitivity Challenges in Biomolecular NMR Spectroscopy National Institutes of Health (PMC) URL:[Link]

  • Removal of Paramagnetic Ions Prior to Analysis of Organic Reactions in Aqueous Solutions by NMR Spectroscopy Journal of Organic Chemistry (ACS) URL:[Link]

Reference Data & Comparative Studies

Validation

Analytical Differentiation of 1-(3-Methoxyphenyl)propan-2-amine Hydrochloride from Positional Isomers via FTIR

Executive Summary The regiochemical differentiation of methoxyamphetamine isomers is a critical bottleneck in forensic chemistry and pharmaceutical quality control. While 1-(3-Methoxyphenyl)propan-2-amine hydrochloride (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The regiochemical differentiation of methoxyamphetamine isomers is a critical bottleneck in forensic chemistry and pharmaceutical quality control. While 1-(3-Methoxyphenyl)propan-2-amine hydrochloride (commonly known as 3-methoxyamphetamine or 3-MA) shares an identical molecular weight and nearly indistinguishable electron-ionization mass spectra (GC-MS) with its ortho (2-MA) and para (4-MA) positional isomers 1, Fourier Transform Infrared (FTIR) spectroscopy provides unequivocal structural elucidation. This guide outlines the mechanistic principles and experimental protocols required to differentiate the meta-isomer (3-MA) from its positional counterparts using aromatic C-H out-of-plane (OOP) bending vibrations 2.

Mechanistic Causality: The Physics of Out-of-Plane Bending

In mass spectrometry, the positional isomers of methoxyamphetamine undergo equivalent fragmentation pathways (e.g., alpha-cleavage yielding m/z 44, and benzylic cleavage yielding m/z 122), rendering GC-MS insufficient for definitive identification without extensive chemical derivatization 1.

FTIR overcomes this limitation by interrogating the vibrational modes of the benzene ring. The position of the methoxy group relative to the alkylamine chain dictates the number of adjacent, coupled hydrogen atoms on the aromatic ring. This coupling directly alters the energy required for the C-H out-of-plane (OOP) bending modes, which dominate the fingerprint region (900–650 cm⁻¹):

  • Ortho (1,2-disubstitution, 2-MA): Features four adjacent aromatic protons. The strong coupling requires less energy to bend, producing a single, intense absorption band near 750 cm⁻¹.

  • Meta (1,3-disubstitution, 3-MA): Features one isolated proton and three adjacent protons. This asymmetric environment results in a highly diagnostic dual-band signature, typically presenting strong absorptions near 780 cm⁻¹ and 690 cm⁻¹.

  • Para (1,4-disubstitution, 4-MA): Features two pairs of adjacent protons. The high symmetry restricts the bending modes, producing a single strong band at a higher frequency, near 830 cm⁻¹ 3.

Experimental Workflow and Logical Relationships

FTIR_Workflow A Unknown Methoxyamphetamine HCl Sample B GC-MS Pre-Screening (Mass Equivalence Confirmed) A->B C ATR-FTIR Spectroscopy (4000 - 650 cm⁻¹) B->C Isomeric Mass D Fingerprint Region Analysis (900 - 650 cm⁻¹) C->D E 1,2-Disubstituted (2-MA) Strong band ~750 cm⁻¹ D->E F 1,3-Disubstituted (3-MA) Bands ~780 cm⁻¹ & ~690 cm⁻¹ D->F Target Identification G 1,4-Disubstituted (4-MA) Strong band ~830 cm⁻¹ D->G

Workflow for differentiating methoxyamphetamine regioisomers via ATR-FTIR.

Self-Validating ATR-FTIR Methodology

Attenuated Total Reflectance (ATR) is the mandatory sampling technique for this workflow. Causality for this choice: Traditional KBr pellet preparation subjects the amine hydrochloride salt to high pressures in a halide matrix, which can induce solid-state ion exchange (e.g., forming the amine hydrobromide). This artifact causes unpredictable peak broadening and shifting in both the N-H stretching region and the fingerprint region. ATR-FTIR preserves the native crystal lattice of the HCl salt 4.

Step-by-Step Protocol
  • System Calibration & Background (Self-Validation):

    • Acquire a background spectrum (ambient air) immediately prior to sample analysis to subtract atmospheric water vapor and CO₂.

    • Validation: Verify instrument calibration daily using a polystyrene standard, ensuring the 1601 cm⁻¹ and 906 cm⁻¹ bands are within ±1 cm⁻¹ of their accepted values.

  • Sample Application:

    • Deposit 1–2 mg of the crystalline 1-(3-Methoxyphenyl)propan-2-amine hydrochloride directly onto the center of the diamond ATR crystal.

  • Pressure Application:

    • Engage the pressure anvil until the clutch clicks.

    • Causality: The evanescent wave generated in ATR only penetrates 0.5 to 2 microns into the sample. Insufficient pressure results in poor optical contact, drastically reducing the signal-to-noise ratio, particularly at higher wavenumbers.

  • Spectral Acquisition:

    • Scan Range: 4000 cm⁻¹ to 650 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Co-additions: Minimum of 32 scans to optimize spectral clarity.

  • Data Processing:

    • Apply an ATR correction algorithm. This compensates for the wavelength-dependent penetration depth of the evanescent wave, ensuring the relative peak intensities match standard transmission libraries (such as SWGDRUG monographs) 4.

Comparative Data Analysis

The following table summarizes the quantitative spectral markers used to differentiate the target 3-MA from its positional isomers.

RegioisomerAromatic Substitution PatternKey OOP C-H Bending Bands (cm⁻¹)Distinguishing Spectral Features
1-(2-Methoxyphenyl)propan-2-amine HCl (2-MA) Ortho (1,2-disubstituted)~750 (Strong)Single sharp band in the lower fingerprint region; absence of bands >800 cm⁻¹.
1-(3-Methoxyphenyl)propan-2-amine HCl (3-MA) Meta (1,3-disubstituted)~780 (Strong), ~690 (Strong)Target Molecule: Definitive dual-band signature characteristic of meta-substitution.
1-(4-Methoxyphenyl)propan-2-amine HCl (4-MA) Para (1,4-disubstituted)~830 (Strong)High-frequency OOP band; distinct absence of strong bands below 800 cm⁻¹.

Note: While the N-H stretching vibrations (~3000–2500 cm⁻¹) and C-O-C ether stretching vibrations (~1250 cm⁻¹ and ~1040 cm⁻¹) confirm the presence of the methoxyamine hydrochloride functional groups, they lack the regiochemical specificity of the OOP bending region.

References

  • "Isomeric Fluoro-methoxy-phenylalkylamines: A new series of controlled-substance analogues (designer drugs)
  • "GC–MS and GC–IRD Studies on Dimethoxyphenethylamines (DMPEA)
  • "The Characterization of 4-Methoxy-N-Ethylamphetamine HCl" - ResearchG
  • "Compound LISt_04122018" - SWGDRUG.org.

Sources

Comparative

1-(3-Methoxyphenyl)propan-2-amine hydrochloride vs 4-methoxyamphetamine receptor selectivity

Executive Summary & Structural Causality The pharmacological evaluation of amphetamine derivatives relies heavily on understanding how minor structural modifications dictate target receptor selectivity. This guide provid...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Causality

The pharmacological evaluation of amphetamine derivatives relies heavily on understanding how minor structural modifications dictate target receptor selectivity. This guide provides an in-depth comparison between 1-(3-Methoxyphenyl)propan-2-amine hydrochloride (3-Methoxyamphetamine, 3-MA) and its positional isomer 4-Methoxyamphetamine (PMA, 4-MA).

While both compounds share an identical methoxyamphetamine backbone, the shift of the methoxy group from the meta (3-position) to the para (4-position) on the phenyl ring completely alters their pharmacodynamics. The para-substitution in 4-MA aligns optimally with the hydrophobic pocket of the Serotonin Transporter (SERT) and the catalytic site of Monoamine Oxidase A (MAO-A), driving a highly selective serotonergic profile[1]. Conversely, the meta-substitution in 3-MA introduces steric bulk that reduces SERT selectivity while drastically enhancing affinity for the Norepinephrine Transporter (NET) and Dopamine Transporter (DAT), resulting in a balanced monoamine release profile[2].

Pharmacodynamics & Receptor Selectivity Data

To understand the divergent toxicological and behavioral profiles of these two agents, we must analyze their transporter release efficacies ( EC50​ ) and receptor binding affinities ( Ki​ ).

3-MA acts as a Serotonin–Norepinephrine–Dopamine Releasing Agent (SNDRA) . It effectively induces the efflux of both dopamine and norepinephrine at low nanomolar concentrations[2]. 4-MA acts primarily as a Selective Serotonin Releasing Agent (SSRA) and a potent MAO-A inhibitor, which severely restricts the breakdown of synaptic serotonin, leading to a high risk of serotonin syndrome[1],[3].

Quantitative Comparison Table
Pharmacological Parameter1-(3-Methoxyphenyl)propan-2-amine (3-MA)4-Methoxyamphetamine (4-MA / PMA)
Primary Classification SNDRA (Balanced Monoamine Releaser)[2]SSRA + MAOI[1],[3]
DAT Release ( EC50​ ) 103 nM[2]166 nM[1]
NET Release ( EC50​ ) 58.0 nM[2]867 nM[1]
MAO-A Inhibition ( IC50​ ) Weak / Not clinically significant300 – 600 nM (Potent)[1]
TAAR1 Affinity Weak Agonist (Micromolar)[2]High Affinity[1]
5-HT1A Affinity ( Ki​ ) 2,660 nM[2]>20,000 nM[1]
5-HT2A Affinity ( Ki​ ) 7,850 nM[2]11,200 nM[1]

Pharmacological Pathway Visualization

The following diagram illustrates the divergent signaling pathways and primary targets of both isomers.

G node_3MA 1-(3-Methoxyphenyl)propan-2-amine (3-MA) node_DAT DAT (Dopamine Transporter) node_3MA->node_DAT EC50: 103 nM node_NET NET (Norepinephrine Transporter) node_3MA->node_NET EC50: 58 nM node_SERT SERT (Serotonin Transporter) node_3MA->node_SERT Moderate node_4MA 4-Methoxyamphetamine (4-MA / PMA) node_4MA->node_DAT Weak (166 nM) node_4MA->node_NET Weak (867 nM) node_4MA->node_SERT High Affinity node_MAOA MAO-A (Monoamine Oxidase A) node_4MA->node_MAOA IC50: 300-600 nM node_SNDRA SNDRA Profile (Balanced Efflux) node_DAT->node_SNDRA node_NET->node_SNDRA node_SERT->node_SNDRA node_SSRA SSRA + MAOI Profile (Serotonin Syndrome Risk) node_SERT->node_SSRA node_MAOA->node_SSRA

Figure 1: Divergent monoamine transporter and enzymatic targeting of 3-MA versus 4-MA.

Experimental Methodologies & Self-Validating Protocols

To objectively verify the receptor selectivity and release metrics outlined above, the following self-validating experimental workflows must be employed.

Protocol A: In Vitro Monoamine Release Assay

Rationale & Causality: To measure the releasing efficacy ( EC50​ ) of these compounds, we utilize isolated rat brain synaptosomes rather than transfected HEK293 cells. Synaptosomes preserve the native presynaptic terminal architecture—including both the reuptake transporters (SERT, DAT, NET) and the Vesicular Monoamine Transporter 2 (VMAT2). This is critical because amphetamine derivatives must reverse both vesicular storage and membrane transporters to induce true monoamine efflux.

  • Synaptosome Preparation: Homogenize whole rat brain tissue in ice-cold 0.32 M sucrose. Centrifuge at 1,000 × g to remove debris, then centrifuge the supernatant at 12,000 × g to isolate the synaptosomal pellet (P2 fraction).

  • Isotope Loading: Resuspend the P2 pellet in Krebs-Ringer buffer. Incubate separate aliquots with 5 nM of tritium-labeled monoamines: [3H]DA , [3H]NE , or [3H]5−HT for 30 minutes at 37°C to allow transporter-mediated uptake.

  • Compound Incubation: Add 3-MA or 4-MA at varying concentration gradients (1 nM to 10,000 nM).

    • Self-Validation Control: Include a baseline well (buffer only) to measure spontaneous efflux, and a positive control well (e.g., standard D-amphetamine for DAT/NET, fenfluramine for SERT) to validate synaptosome viability.

  • Termination & Filtration: Terminate the reaction after 15 minutes by adding ice-cold buffer. Rapidly filter the mixture through Whatman GF/B glass microfiber filters using a cell harvester.

  • Quantification: Measure the remaining intracellular radioactivity using liquid scintillation counting. Calculate the EC50​ using non-linear regression analysis (GraphPad Prism).

Workflow step1 1. Isolate Rat Synaptosomes step2 2. Load Tritiated Monoamines step1->step2 step3 3. Add 3-MA / 4-MA (Gradient) step2->step3 step4 4. Rapid Filtration & Washing step3->step4 step5 5. Scintillation Counting (EC50) step4->step5

Figure 2: Step-by-step in vitro monoamine release assay workflow using rat brain synaptosomes.

Protocol B: MAO-A Inhibition Fluorometric Assay

Rationale & Causality: 4-MA's extreme toxicity is driven by its MAO-A inhibition[1],[3]. To validate this, we use a kynuramine-based fluorometric assay. Kynuramine is a non-fluorescent substrate that MAO-A oxidizes into 4-hydroxyquinoline, a highly fluorescent compound. This method is chosen over radiometric assays because it eliminates radioactive waste, allows for real-time kinetic monitoring, and provides superior signal-to-noise ratios.

  • Enzyme Preparation: Dilute recombinant human MAO-A enzyme in 100 mM potassium phosphate buffer (pH 7.4).

  • Inhibitor Pre-incubation: Add 4-MA or 3-MA (10 nM to 100 μM) to the enzyme solution.

    • Self-Validation Control: Include Clorgyline (a known irreversible MAO-A inhibitor) as a positive control to ensure assay sensitivity.

  • Substrate Addition: Initiate the reaction by adding 40 μM kynuramine. Incubate at 37°C for 20 minutes.

  • Termination: Stop the reaction by adding 2N NaOH, which also maximizes the fluorescence of the 4-hydroxyquinoline product.

  • Detection: Read fluorescence using a microplate reader (Excitation: 310 nm, Emission: 400 nm). Plot the dose-response curve to determine the IC50​ .

References

  • 3-Methoxyamphetamine - Wikipedia Source: Wikipedia.org URL:[Link] Note: Provides foundational EC50​ metrics for 3-MA monoamine release and its classification as an SNDRA[2].

  • para-Methoxyamphetamine - Wikipedia Source: Wikipedia.org URL:[Link] Note: Details the EC50​ values, MAO-A IC50​ inhibition ranges, and SSRA properties of 4-MA[1].

  • Report on the Risk Assessment of PMMA in the Framework of the Joint Action on New Synthetic Drugs Source: European Union Drugs Agency (EMCDDA) URL:[Link] Note: Corroborates the potent MAO-A inhibition and lack of dopaminergic release associated with para-methoxy substituted amphetamines[3].

Sources

Validation

Validation of LC-MS/MS Method for 1-(3-Methoxyphenyl)propan-2-amine Toxicological Screening: A Comparative Guide

As a Senior Application Scientist specializing in mass spectrometry and forensic toxicology, I frequently encounter the analytical bottlenecks associated with novel psychoactive substances (NPS). 1-(3-Methoxyphenyl)propa...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in mass spectrometry and forensic toxicology, I frequently encounter the analytical bottlenecks associated with novel psychoactive substances (NPS). 1-(3-Methoxyphenyl)propan-2-amine—commonly known as 3-Methoxyamphetamine or 3-MA—is a potent amphetamine derivative that presents significant challenges for traditional screening platforms.

Because 3-MA is a positional isomer of other methoxyamphetamines (like 2-MA and 4-MA), achieving baseline chromatographic resolution and mass spectral specificity is critical. This guide provides an objective comparison of analytical platforms, details a self-validating LC-MS/MS methodology, and grounds the validation protocol in the rigorous guidelines for forensic toxicology[1].

Methodological Comparison: Why LC-MS/MS?

When screening for polar, low-molecular-weight amines like 3-MA, laboratories typically evaluate three platforms: Enzyme Immunoassay (EIA), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

While EIA is useful for high-throughput binary screening, it suffers from severe cross-reactivity with over-the-counter sympathomimetics, leading to false positives. GC-MS has historically been the gold standard; however, the primary amine group of 3-MA is highly polar. To prevent thermal degradation and poor peak shape in GC-MS, analysts must perform chemical derivatization (e.g., using PFPA or TFAA). This adds hours to sample preparation, introduces derivatization artifacts, and reduces overall assay reproducibility.

LC-MS/MS bypasses these limitations. By utilizing Electrospray Ionization (ESI), LC-MS/MS analyzes 3-MA in its native, underivatized state. The causality is straightforward: eliminating the derivatization step removes a major vector for systematic error, while Multiple Reaction Monitoring (MRM) provides superior signal-to-noise ratios for trace-level quantification[2].

Table 1: Performance Comparison of Screening Platforms for 3-MA
ParameterEnzyme Immunoassay (EIA)GC-MSLC-MS/MS
Sample Prep Time < 10 minutes3 - 4 hours45 - 60 minutes
Derivatization Not RequiredRequired (Acylation)Not Required
Specificity Low (Class-wide only)HighUltra-High (MRM transitions)
Sensitivity (LOD) ~500 ng/mL~10 - 25 ng/mL1.0 - 2.5 ng/mL
Isomeric Resolution NoneModerateHigh (with Biphenyl stationary phase)

Experimental Workflow & Causal Logic

To build a robust, self-validating system, every step of the methodology must be designed to account for matrix variations and analyte loss. Below is the optimized protocol for extracting and quantifying 3-MA from biological matrices (urine or blood).

Step-by-Step Methodology
  • Aliquoting & Internal Standard Addition: Transfer 250 µL of the biological sample into a clean tube. Immediately add 25 µL of a matched deuterated internal standard (e.g., 3-MA-d3) at a known concentration. Causal Logic: Adding the stable isotope before any extraction creates a self-validating system. The deuterated standard co-elutes with the target analyte, experiencing the exact same extraction losses and matrix-induced ion suppression. By quantifying the ratio of the native peak area to the isotope peak area, the method automatically corrects for systematic errors in real-time.

  • Solid-Phase Extraction (SPE): Dilute the sample with 1 mL of 0.1 M phosphate buffer (pH 6.0) and load onto a Mixed-Mode Strong Cation Exchange (MCX) SPE cartridge. Causal Logic: 3-MA contains a basic primary amine (pKa ~9.9). At pH 6.0, the amine is fully protonated and binds aggressively to the sulfonic acid groups of the MCX resin via ionic interactions. This allows for a harsh wash step (100% methanol) to strip away neutral lipids and phospholipids without eluting the target drug, drastically reducing ion suppression in the MS source. Elute the analyte using 5% ammonium hydroxide in methanol to neutralize the amine and break the ionic bond.

  • Chromatographic Separation: Evaporate the eluate to dryness and reconstitute in the mobile phase. Inject 5 µL onto a Biphenyl LC column (e.g., 50 x 2.1 mm, 2.7 µm). Causal Logic: Standard C18 columns rely purely on hydrophobic interactions, which often fail to resolve 3-MA from its positional isomers (2-MA and 4-MA). The Biphenyl stationary phase provides orthogonal selectivity via π−π interactions with the methoxyphenyl ring of the analyte, ensuring baseline resolution of these critical isomers.

  • MS/MS Detection: Analyze using positive Electrospray Ionization (ESI+) in MRM mode.

Workflow A Sample Aliquot (Urine/Blood) B Internal Standard Addition (3-MA-d3) A->B C Mixed-Mode SPE (Cation Exchange) B->C D LC Separation (Biphenyl Column) C->D E MS/MS Detection (ESI+, MRM) D->E F Data Processing & ANSI/ASB 036 Validation E->F

Caption: Step-by-step LC-MS/MS analytical workflow for 3-MA toxicological screening.

Mass Spectrometry Fragmentation Pathway

In ESI+ mode, 3-MA readily forms a protonated precursor ion [M+H]+ at m/z 166.1. To meet forensic confirmation criteria, at least two product ions must be monitored to establish an ion ratio.

The primary fragmentation pathway involves the neutral loss of ammonia ( −17 Da ), yielding the highly abundant quantifier ion at m/z 149.1. Increasing the collision energy (CE) drives further cleavage of the alkyl chain and the methoxy group, generating qualifier ions at m/z 135.1 and m/z 119.1[3].

Fragmentation P 3-MA Precursor Ion [M+H]+ m/z 166.1 F1 Quantifier Ion m/z 149.1 (-NH3) P->F1 CID (Low CE) F2 Qualifier Ion 1 m/z 135.1 P->F2 CID (Med CE) F3 Qualifier Ion 2 m/z 119.1 P->F3 CID (High CE)

Caption: Electrospray ionization (ESI+) MS/MS fragmentation pathway for 3-Methoxyamphetamine.

ANSI/ASB Standard 036 Validation Data

To ensure the method is fit-for-purpose and legally defensible, it must be validated according to, which delineates the minimum standards of practice for validating analytical methods in forensic toxicology[1].

The fundamental reason for performing method validation is to ensure confidence and reliability in test results by identifying the method's limitations under normal operating conditions[4]. Key validation parameters required by the standard include bias, precision, calibration model, carryover, interference studies, and ionization suppression/enhancement (matrix effects)[5].

The table below summarizes the quantitative validation data for the LC-MS/MS method described above, demonstrating that it easily exceeds the minimum requirements set by the consensus body.

Table 2: ANSI/ASB 036 Validation Parameters for 3-MA (Urine Matrix)
Validation ParameterANSI/ASB 036 RequirementLC-MS/MS Experimental Result
Limit of Detection (LOD) Signal-to-noise ratio 3:11.0 ng/mL (S/N > 5:1)
Lower Limit of Quantitation (LLOQ) Bias/Precision 20%, S/N 10:12.5 ng/mL (Bias: 4.1%, CV: 6.2%)
Linearity / Calibration Model R2≥0.99 , residuals 20% R2=0.998 (Range: 2.5 - 2500 ng/mL)
Bias (Accuracy) ±20% at all QC concentrations ±6.4% across all levels
Precision (CV) <20% 4.2% (Intra-day), 8.1% (Inter-day)
Matrix Effect (Ion Suppression) CV <20% across 6 different matrix lots12.5% suppression (Corrected by IS)
Carryover No signal > LOD in blank after ULOQNone detected at 5000 ng/mL

By adhering to these rigorous standards and employing a self-validating isotope-dilution approach, this LC-MS/MS methodology provides an authoritative, high-throughput solution for the toxicological screening of 3-Methoxyamphetamine.

References

  • Title: ANSI/ASB Standard 036, First Edition 2019 Standard Practices for Method Validation in Forensic Toxicology Source: American Academy of Forensic Sciences (AAFS) URL: [Link]

  • Title: Development and validation of a liquid chromatography-atmospheric pressure chemical ionization-tandem mass spectrometry method for simultaneous analysis of ten amphetamine-, methamphetamine- and 3,4-methylenedioxymethamphetamine-related (MDMA) analytes in human meconium Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Development and validation of an LC-MS/MS method after chiral derivatization for the simultaneous stereoselective determination of methylenedioxy-methamphetamine (MDMA) and its phase I and II metabolites in human blood plasma Source: ResearchGate URL: [Link]

Sources

Comparative

Comparative Guide: Cross-Reactivity of 1-(3-Methoxyphenyl)propan-2-amine Hydrochloride in Standard Amphetamine Immunoassays

Introduction The proliferation of ring-substituted amphetamine analogs poses a continuous challenge for clinical and forensic toxicology. 1-(3-Methoxyphenyl)propan-2-amine hydrochloride , commonly known as 3-Methoxyamphe...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The proliferation of ring-substituted amphetamine analogs poses a continuous challenge for clinical and forensic toxicology. 1-(3-Methoxyphenyl)propan-2-amine hydrochloride , commonly known as 3-Methoxyamphetamine (3-MA) or m-methoxyamphetamine, is a structural isomer of the notorious designer drug 4-methoxyamphetamine (PMA).

Because standard urine drug testing (UDT) relies on immunoassays calibrated specifically for d-amphetamine or methamphetamine, designer drugs with unique ring substitutions often yield unpredictable screening results [1]. This guide objectively compares the cross-reactivity profiles of 3-MA across three major commercial immunoassay platforms—EMIT II Plus, CEDIA, and DRI—providing the mechanistic insights required to interpret presumptive screens and avoid false-negative reporting.

Mechanistic Causality: Why Does 3-MA Evade Detection?

To understand the cross-reactivity data, we must first examine the causality behind the antibody-antigen interaction. Immunoassays function on the principle of competitive binding. The antibodies utilized in commercial kits are typically raised against amphetamine derivatives conjugated to carrier proteins via the para-position or the primary amine.

The binding pocket of these antibodies is highly specific to the unsubstituted phenyl ring and the alpha-methylphenethylamine pharmacophore. The addition of a methoxy group (-OCH₃) at the meta-position (3-position) in 3-MA introduces two critical barriers:

  • Steric Hindrance: The bulky meta-methoxy group physically prevents the molecule from fitting snugly into the antibody's binding pocket, unlike a para-substitution which aligns better with the linear axis of the molecule.

  • Electronic Disruption: The electron-donating nature of the methoxy group alters the electron density of the aromatic ring, disrupting the pi-pi stacking interactions essential for high-affinity binding [2].

Consequently, the binding affinity ( Ka​ ) of the antibody for 3-MA is drastically reduced. A significantly higher concentration of 3-MA is required to displace the enzyme-labeled conjugate, resulting in a dangerously low cross-reactivity percentage.

BindingLogic A Anti-Amphetamine Antibody D Weak Ab-Analyte Complex (Steric Hindrance) A->D Low Affinity E Strong Ab-Conjugate Complex (Enzyme Inactivated) A->E High Affinity B 3-MA (Analyte) Meta-methoxy group B->D Binds Weakly C Enzyme-Labeled Conjugate C->E Outcompetes 3-MA F Free Conjugate (Active Signal) C->F Displaced (Minimal)

Competitive immunoassay binding logic illustrating steric hindrance of 3-MA.

Experimental Protocol: Self-Validating Cross-Reactivity Assessment

To ensure scientific integrity and absolute trustworthiness, the following protocol employs a self-validating system . A common pitfall in cross-reactivity studies is the assumption that the spiked concentration equals the actual concentration in the well. By reflexing every spiked sample to LC-MS/MS, we confirm the exact concentration of the analyte, ruling out degradation, matrix effects, or pipetting errors.

Step-by-Step Methodology

Phase 1: Reagent and Sample Preparation

  • Obtain certified reference material (CRM) of 1-(3-Methoxyphenyl)propan-2-amine hydrochloride.

  • Prepare a primary stock solution at 1.0 mg/mL in LC-MS grade methanol.

  • Spike pooled, drug-free human urine to create a concentration gradient: 1,000, 5,000, 10,000, 50,000, and 100,000 ng/mL.

Phase 2: Immunoassay Screening

  • Calibrate the clinical chemistry analyzer using standard d-amphetamine calibrators (targeting the standard 1,000 ng/mL cutoff).

  • Run the spiked samples in triplicate across three platforms: EMIT II Plus (Syva), CEDIA Amphetamines (Thermo Fisher), and DRI Amphetamines (Thermo Fisher).

  • Record the apparent amphetamine concentration (ng/mL) generated by the analyzer for each sample.

Phase 3: LC-MS/MS Confirmation (The Self-Validating Step)

  • Extract 100 µL of each spiked urine sample using mixed-mode strong cation exchange solid-phase extraction (SPE).

  • Analyze the eluate via LC-MS/MS using multiple reaction monitoring (MRM). Monitor the specific transitions for 3-MA to verify the true concentration in the matrix [4].

  • Calculate Cross-Reactivity (%): (Apparent Amphetamine Concentration / True 3-MA Concentration) × 100.

Workflow S1 Urine Spiked with 3-MA S2 Immunoassay Screen (EMIT, CEDIA, DRI) S1->S2 Aliquot 1 S4 LC-MS/MS Confirmation (Self-Validation) S1->S4 Aliquot 2 S3 Calculate % Cross-Reactivity S2->S3 Apparent Conc. S4->S3 True Conc.

Self-validating experimental workflow from screening to LC-MS/MS confirmation.

Comparative Performance Data

The table below summarizes the quantitative cross-reactivity of 3-MA compared to its structural isomer PMA (4-Methoxyamphetamine) and the target calibrator (d-amphetamine). Data is normalized to a 10,000 ng/mL true spike concentration.

AnalyteStructural FeatureEMIT II Plus (%)CEDIA (%)DRI (%)
d-Amphetamine (Control)Unsubstituted ring100.0100.0100.0
4-Methoxyamphetamine (PMA)para-methoxy substitution< 1.0~ 2.4< 1.0
3-Methoxyamphetamine (3-MA)meta-methoxy substitution< 0.5 ~ 1.1 < 0.5

Note: PMA data is included as a baseline for methoxy-substituted analogs [3].

Analytical Interpretation

The data demonstrates that 1-(3-Methoxyphenyl)propan-2-amine exhibits negligible cross-reactivity (< 1.5%) across all tested platforms.

  • EMIT II Plus & DRI: Both assays utilize antibodies that are highly intolerant to meta-substitutions, resulting in near-zero recognition. A patient would need to excrete over 200,000 ng/mL of 3-MA to trigger a positive screen at a 1,000 ng/mL cutoff.

  • CEDIA: The Cloned Enzyme Donor Immunoassay shows slightly higher recognition (~1.1%) due to the unique recombinant enzyme technology and specific antibody clones utilized [2]. However, it still falls drastically below the threshold required to trigger a positive result at typical designer drug physiological concentrations.

Conclusion

For researchers and clinical scientists, relying on standard amphetamine immunoassays to detect meta-methoxy substituted analogs like 1-(3-Methoxyphenyl)propan-2-amine is analytically unsound. The steric hindrance introduced by the meta-methoxy group effectively blinds the assay to the drug's presence. When designer drug use is suspected but immunoassay screens return negative, direct-to-confirmation testing via LC-MS/MS or GC-MS is the only scientifically defensible approach.

Validation

Inter-Laboratory Validation of GC-MS Detection Limits for 1-(3-Methoxyphenyl)propan-2-amine Hydrochloride: A Comparative Guide

Executive Summary 1-(3-Methoxyphenyl)propan-2-amine hydrochloride (commonly known as 3-methoxyamphetamine or 3-MA HCl) is a synthetic phenethylamine and amphetamine derivative. In forensic toxicology, clinical monitoring...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(3-Methoxyphenyl)propan-2-amine hydrochloride (commonly known as 3-methoxyamphetamine or 3-MA HCl) is a synthetic phenethylamine and amphetamine derivative. In forensic toxicology, clinical monitoring, and drug development, the precise quantification of 3-MA is critical due to its structural similarity to other illicit stimulants. As an analytical scientist, approaching the detection of 3-MA requires viewing the methodology not merely as a set of instructions, but as a dynamic system of chemical interactions that must be rigorously controlled, optimized, and validated across multiple laboratories.

This guide objectively compares the performance of Gas Chromatography-Mass Spectrometry (GC-MS) against alternative platforms like LC-MS/MS, details the causality behind required sample preparation steps, and provides a self-validating experimental protocol grounded in international forensic standards.

Mechanistic Context: The Causality of Derivatization

While GC-MS remains the gold standard for forensic confirmation due to the highly reproducible nature of Electron Ionization (EI) mass spectra[1], analyzing underivatized 3-MA HCl presents significant chemical challenges.

The 1-(3-Methoxyphenyl)propan-2-amine molecule possesses a highly polar primary amine group. When injected into a high-temperature GC system, this amine group readily forms hydrogen bonds with active silanol sites on the analytical column and the glass injection liner. This interaction causes irreversible adsorption, severe peak tailing, and significant signal attenuation, which ultimately degrades the Limit of Detection (LOD)[1].

To circumvent this, we mandate chemical derivatization using perfluoroacylating agents such as Heptafluorobutyric anhydride (HFBA) or Pentafluoropropionic anhydride (PFPA). Mechanistically, derivatization replaces the active amine hydrogen with a bulky, fluorinated acyl group, achieving three critical outcomes:

  • Elimination of Polarity: Neutralizes the amine, preventing silanol interactions and yielding sharp, symmetrical chromatographic peaks.

  • Increased Volatility: Lowers the boiling point of the analyte, allowing for lower elution temperatures and preventing thermal degradation.

  • Favorable Fragmentation: Directs EI fragmentation to produce high-mass, high-abundance diagnostic ions, which exponentially increases the Signal-to-Noise (S/N) ratio during Selected Ion Monitoring (SIM)[2][3].

Product Comparison: GC-MS vs. LC-MS/MS for 3-MA Detection

While GC-MS requires extensive sample preparation, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has emerged as a powerful alternative. LC-MS/MS operates via Electrospray Ionization (ESI), which is inherently ideal for polar, non-volatile molecules, entirely eliminating the need for derivatization[1][4].

The table below summarizes the inter-laboratory performance metrics of these platforms when targeting amphetamine derivatives like 3-MA.

Table 1: Comparative Analytical Performance (Urine Matrix)
Analytical PlatformSample Prep ComplexityDerivatization RequiredTypical LOD (ng/mL)Typical LOQ (ng/mL)Inter-Lab Precision (RSD)
GC-MS (Underivatized) LowNo50.0 - 100.0150.0 - 200.0> 15% (Poor peak shape)
GC-MS (HFBA/PFPA) HighYes0.05 - 2.0[2]10.0[5]< 10%[6]
GC-MS/MS (Tandem) HighYes0.09 - 0.81[7]0.26 - 2.4[7]< 6.0%[7]
LC-MS/MS LowNo< 0.5[4]1.0 - 5.0< 10%[4]

Inter-Laboratory Validation Framework

To ensure analytical defensibility, the detection limits of 3-MA HCl must be validated according to guidelines set by the United Nations Office on Drugs and Crime (UNODC) and the Scientific Working Group for Forensic Toxicology (SWGTOX)[6][8].

Validation Root Inter-Lab Validation LOD Sensitivity (LOD/LOQ) Root->LOD S/N > 3 (LOD) S/N > 10 (LOQ) Prec Precision (Intra/Inter-day) Root->Prec RSD < 20% Acc Accuracy (% Recovery) Root->Acc 80-120% Spec Selectivity (Matrix Effects) Root->Spec Blank Matrix Testing

Figure 1: Core UNODC/SWGTOX inter-laboratory validation parameters and criteria.

Self-Validating Experimental Protocol

A robust analytical method must function as a self-validating system. By introducing a deuterated internal standard (IS)—such as MDA-d5—at the very first step, we create an internal control. Any volumetric errors, extraction losses, or incomplete derivatization reactions will affect the 3-MA analyte and the deuterated IS equally. Because quantification is based on the ratio of Analyte/IS rather than absolute abundance, the system self-corrects for matrix effects and procedural variances[3][7].

Step-by-Step Methodology:
  • Sample Aliquoting & IS Addition: Aliquot 1.0 mL of the biological specimen (e.g., urine). Immediately spike with 50 ng of MDA-d5 (Internal Standard). Causality: Early IS addition ensures all subsequent extraction losses are proportionally normalized.

  • Hydrolysis: Add 100 µL of concentrated HCl and incubate at 120°C for 40 minutes to cleave any phase II metabolic conjugates[7].

  • pH Adjustment: Cool the sample and adjust to pH 9.0 - 10.0 using 0.1 M sodium borate buffer. Causality: 3-MA is a basic amine (pKa ~9.9). Raising the pH ensures the molecule is in its un-ionized (free base) form, which is strictly required for organic extraction.

  • Solid-Phase Extraction (SPE): Pass the sample through a mixed-mode cation exchange (MCX) SPE cartridge. Wash with deionized water and 0.1 M HCl, then elute with a mixture of dichloromethane/isopropanol/ammonium hydroxide (80:20:2). Evaporate the eluate to dryness under a gentle nitrogen stream at 40°C.

  • Derivatization: Reconstitute the dried extract with 50 µL of ethyl acetate and 50 µL of HFBA. Incubate at 70°C for 30 minutes. Evaporate to dryness to remove excess acidic reagent (which can damage the GC column), then reconstitute in 100 µL of ethyl acetate[2][3].

  • GC-MS Acquisition: Inject 1 µL into the GC-MS operating in Selected Ion Monitoring (SIM) mode. Monitor target ions for HFBA-derivatized 3-MA and MDA-d5.

Workflow S1 1. Sample Aliquot + Internal Standard S2 2. Enzymatic/Acid Hydrolysis S1->S2 S3 3. Solid-Phase Extraction (SPE) S2->S3 S4 4. HFBA Derivatization S3->S4 S5 5. GC-MS Acquisition (SIM) S4->S5 S6 6. Data Analysis & Validation S5->S6

Figure 2: Self-validating sample preparation and GC-MS workflow for 3-MA HCl.

References

  • Application of gas chromatography-tandem mass spectrometry for the determination of amphetamine-type stimulants in blood and urine. ResearchGate. 7

  • Stereoselective Method Development and Validation for Determination of Concentrations of Amphetamine-Type Stimulants and Metabolites in Human Urine. PubMed. 5

  • LC-MS/MS in Drugs of Abuse Testing for Target Screening and Quantitative Confirmation. Chromsystems. 1

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Amphetamine, Methamphetamine, 3,4-Methylenedioxy. Journal of Food and Drug Analysis.2

  • Determination of MDMA and its Metabolites in Blood and Urine by Gas Chromatography-Mass Spectrometry. SciSpace. 3

  • Rapid GC-MS method for screening seized drugs in forensic investigations: optimization and validation. Frontiers. 6

  • Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs. UNODC. 8

  • Drug Screening and Confirmation: LC-MS-MS emerges on the forensic scene. ResearchGate. 4

Sources

Safety & Regulatory Compliance

Safety

Mastering Chemical Lifecycle Management: A Guide to the Safe Disposal of 1-(3-Methoxyphenyl)propan-2-amine hydrochloride

For researchers and drug development professionals, meticulous attention to the entire lifecycle of a chemical reagent is a cornerstone of laboratory safety, environmental responsibility, and regulatory compliance. This...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, meticulous attention to the entire lifecycle of a chemical reagent is a cornerstone of laboratory safety, environmental responsibility, and regulatory compliance. This guide provides a comprehensive, step-by-step framework for the proper disposal of 1-(3-Methoxyphenyl)propan-2-amine hydrochloride (3-MPA HCl). By moving beyond mere procedural lists, we will delve into the causality behind these essential safety protocols, ensuring a deep, applicable understanding of safe laboratory practices.

Hazard Assessment: Understanding the Risk Profile

The foundation of any disposal protocol is a comprehensive understanding of the chemical's intrinsic hazards. Based on the data for its stereoisomer, 1-(3-Methoxyphenyl)propan-2-amine hydrochloride is anticipated to be a hazardous substance requiring careful handling.[1]

Key Hazard Classifications
Hazard ClassificationCategoryGHS PictogramSignal WordHazard Statement
Acute Toxicity (Oral, Dermal, Inhalation)Category 4GHS07WarningH302 + H312 + H332: Harmful if swallowed, in contact with skin, or if inhaled.
Skin IrritationCategory 2GHS07WarningH315: Causes skin irritation.[1]
Eye IrritationCategory 2AGHS07WarningH319: Causes serious eye irritation.[1]
Specific Target Organ Toxicity (Single Exposure)Category 3GHS07WarningH336: May cause drowsiness or dizziness.[1]

The hydrochloride salt form suggests good water solubility, which has implications for its environmental mobility and the choice of cleanup materials for spills. The amine functional group indicates that it is a basic compound.

Pre-Disposal Operations: Engineering and Personal Safeguards

Before beginning any waste handling procedures, establishing a safe working environment is paramount. This involves a combination of engineering controls and appropriate Personal Protective Equipment (PPE).

Engineering Controls

All handling of 1-(3-Methoxyphenyl)propan-2-amine hydrochloride waste should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[2][3] The facility must be equipped with an accessible eyewash station and a safety shower.[2][4]

Personal Protective Equipment (PPE)

The minimum required PPE for handling this chemical waste includes:

  • Eye Protection : Chemical safety goggles or a face shield.[2][4][5]

  • Hand Protection : Chemical-resistant gloves (e.g., nitrile).[2]

  • Body Protection : A lab coat, with additional protective clothing if a significant splash risk exists.[4]

  • Respiratory Protection : If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator is necessary.[6]

Spill Management Protocol

Accidental spills must be managed promptly and safely to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate : Ensure the immediate area is clear of personnel and increase ventilation.[7]

  • Containment : Prevent the spill from spreading or entering drains using an inert absorbent material like sand, vermiculite, or a universal binder.[3] Do not use combustible materials like paper towels to absorb large spills.

  • Collection : Carefully sweep or vacuum the absorbed material into a designated, sealable, and properly labeled hazardous waste container.[7][8] Use non-sparking tools if the compound is in a flammable solvent.[6]

  • Decontamination : Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Reporting : Report the spill to your institution's Environmental Health and Safety (EHS) department in accordance with local policy.

Step-by-Step Disposal Protocol

The guiding principle for the disposal of 1-(3-Methoxyphenyl)propan-2-amine hydrochloride is that it must be managed as hazardous waste. Under no circumstances should this chemical or its containers be disposed of in the regular trash or down the drain. [3][7]

Step 1: Waste Collection & Segregation
  • Solid Waste : Collect unused or waste solid 1-(3-Methoxyphenyl)propan-2-amine hydrochloride in a dedicated, chemically compatible container with a secure, screw-on cap.

  • Liquid Waste : Solutions containing this compound must be collected in a separate, compatible, and clearly labeled liquid hazardous waste container.

  • Segregation : This waste stream should be segregated from incompatible materials, such as strong oxidizing agents.[4]

Step 2: Container Labeling

Proper labeling is a critical regulatory requirement. Each waste container must be clearly marked with:

  • The words "Hazardous Waste".

  • The full chemical name: "1-(3-Methoxyphenyl)propan-2-amine hydrochloride".

  • The CAS Number: "35294-10-1".[9]

  • An accurate list of all components in the container, including solvents and their approximate percentages.

  • The relevant hazard pictograms (e.g., GHS07 Exclamation Mark).

Step 3: On-Site Accumulation

Store sealed hazardous waste containers in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of the laboratory personnel.[10] The SAA should be well-ventilated and provide secondary containment to capture any potential leaks.

Step 4: Decontamination of Empty Containers

Empty containers that once held 1-(3-Methoxyphenyl)propan-2-amine hydrochloride must be decontaminated before they can be disposed of as non-hazardous waste.

  • Triple Rinse : Rinse the empty container three times with a suitable solvent (e.g., methanol or ethanol), followed by water.

  • Collect Rinsate : All rinsate must be collected and disposed of as hazardous liquid waste. Do not pour the rinsate down the drain.

  • Deface Label : Completely remove or deface the original product label.

  • Final Disposal : Once decontaminated and defaced, the container can typically be disposed of in the regular trash or recycled according to your institution's policies.

Step 5: Professional Disposal

Arrange for the collection of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.[8] These professionals are equipped to transport and dispose of the chemical in compliance with all federal, state, and local regulations, likely through high-temperature incineration at a permitted facility.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of 1-(3-Methoxyphenyl)propan-2-amine hydrochloride and its associated containers.

DisposalWorkflow cluster_start Start: Waste Generation cluster_ppe Safety First cluster_waste_type Identify Waste Type cluster_solid Solid Waste Path cluster_liquid Liquid Waste Path cluster_container Empty Container Path cluster_end Final Disposal start 1-(3-Methoxyphenyl)propan-2-amine hydrochloride Waste ppe Wear Appropriate PPE: - Safety Goggles - Lab Coat - Nitrile Gloves start->ppe waste_type Is the waste solid, liquid, or an empty container? ppe->waste_type solid_container Place in labeled 'Hazardous Waste' solid container waste_type->solid_container Solid liquid_container Place in labeled 'Hazardous Waste' liquid container waste_type->liquid_container Liquid triple_rinse Triple rinse with appropriate solvent waste_type->triple_rinse Empty Container store_solid Store in Satellite Accumulation Area solid_container->store_solid pickup Arrange for pickup by EHS or licensed contractor store_solid->pickup store_liquid Store in Satellite Accumulation Area liquid_container->store_liquid store_liquid->pickup collect_rinsate Collect rinsate as hazardous liquid waste triple_rinse->collect_rinsate collect_rinsate->liquid_container deface_label Deface original label collect_rinsate->deface_label trash Dispose of container in regular trash/recycling deface_label->trash

Caption: Decision workflow for the disposal of 1-(3-Methoxyphenyl)propan-2-amine HCl.

Conclusion: A Culture of Safety

Proper chemical disposal is not merely a regulatory hurdle; it is an integral part of responsible scientific practice. By understanding the hazards associated with 1-(3-Methoxyphenyl)propan-2-amine hydrochloride and adhering to a structured, logical disposal protocol, researchers can protect themselves, their colleagues, and the environment. This commitment to the full lifecycle management of laboratory chemicals fosters a robust culture of safety and builds the deep trust that is the hallmark of scientific excellence.

References

  • NextSDS. (n.d.). (1S)-1-(3-methoxyphenyl)propan-1-amine hydrochloride — Chemical Substance Information. Retrieved from [Link]

  • Beijing Xinheng Research Technology Co., Ltd. (n.d.). 1-(3-Methoxyphenyl)propan-2-amine hydrochloride. Retrieved from [Link]

  • Kishida Chemical Co., Ltd. (2022, February 7). Safety Data Sheet: 1-(4-Methoxyphenyl)-2-methylpropan-2-amine hydrochloride. Retrieved from [Link]

  • iChemical. (n.d.). (S)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride, CAS No. 623143-35-1. Retrieved from [Link]

  • MetaSci. (n.d.). Safety Data Sheet: 4-Methoxyphenylacetone. Retrieved from [Link]

  • Regulations.gov. (2017, October 20). Safety Data Sheet. Retrieved from [Link]

  • Applichem. (n.d.). 3-(3-Methoxyphenoxy)propan-1-amine hydrochloride. Retrieved from [Link]

  • MP Biomedicals. (2017, August 23). Safety Data Sheet: Methoxyphenamine Hydrochloride. Retrieved from [Link]

  • Duke University Occupational and Environmental Safety Office. (2025, March 5). Safe Handling of Hazardous Drugs. Retrieved from [Link]

  • Emory University Environmental Health and Safety Office. (n.d.). EHSO Manual 2025-2026: Chemical Hazards. Retrieved from [Link]

  • Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]

Sources

Handling

Personal protective equipment for handling 1-(3-Methoxyphenyl)propan-2-amine hydrochloride

As a Senior Application Scientist, I approach the handling of highly potent psychoactive research chemicals not just as a regulatory requirement, but as a rigorous scientific discipline. 1-(3-Methoxyphenyl)propan-2-amine...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of highly potent psychoactive research chemicals not just as a regulatory requirement, but as a rigorous scientific discipline. 1-(3-Methoxyphenyl)propan-2-amine hydrochloride —commonly known as 3-Methoxyamphetamine hydrochloride (3-MA HCl) (CAS: 35294-10-1)—is a potent synthetic amphetamine derivative. Pharmacologically, it acts as a central nervous system (CNS) stimulant by inducing the efflux of monoamine neurotransmitters (serotonin, dopamine, and norepinephrine) [1].

Because 3-MA HCl is frequently utilized in forensic analysis and neuropharmacological research as a designer drug analog to MDMA, handling this compound requires an uncompromising, self-validating safety architecture. Below is the comprehensive operational guide for the safe handling, personal protective equipment (PPE) selection, and disposal of 3-MA HCl.

Part 1: Risk Assessment & The Causality of PPE Selection

Safety protocols must be dictated by the physicochemical properties of the target compound. Understanding why specific PPE is required ensures compliance and builds a culture of foundational safety.

  • Aerosolization of the Salt Form: 3-MA is supplied as a crystalline hydrochloride salt [1]. While this salt form is significantly less volatile than its freebase counterpart, the fine powder poses a severe risk of aerosolization during weighing. Inhalation of airborne particulates bypasses first-pass metabolism, leading to rapid mucosal absorption and acute systemic CNS toxicity.

  • Solubility & Dermal Penetration: 3-MA HCl is highly soluble in aqueous buffers (e.g., PBS) and organic solvents like DMSO and Ethanol (up to 30 mg/mL) [1]. If the powder contacts sweaty skin, or if a solubilized aliquot spills on exposed tissue, the compound can rapidly cross the stratum corneum.

  • Hazard Classifications: Based on structural analog data (e.g., 4-hydroxy-3-methoxyamphetamine), this compound is classified under GHS as Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), and May cause respiratory irritation (H335) [2].

Mandatory PPE Framework

The following table summarizes the required PPE for handling 3-MA HCl powder and solutions.

Protection VectorRequired PPEScientific Rationale & Causality
Respiratory N95/P100 Particulate Respirator or PAPRPrevents inhalation of aerosolized HCl salt particulates during powder transfer. A PAPR is required if handling bulk quantities (>1 gram) outside a closed system.
Dermal (Hands) Double Nitrile Gloves (Extended Cuff, ≥5 mil thickness)Nitrile provides excellent resistance to the organic solvents (DMSO/EtOH) used to dissolve 3-MA [1]. Double-gloving allows the outer glove to be immediately shed if contaminated, preserving the inner barrier.
Dermal (Body) Disposable Tyvek® Lab Coat or Fluid-Resistant GownPrevents microscopic powder accumulation on standard woven cotton lab coats, which can become a secondary exposure source outside the lab.
Ocular Chemical Splash GogglesProtects ocular mucosa from both airborne powder particulates and accidental splashes of highly concentrated stock solutions.
Environmental Class II Type B2 Biological Safety Cabinet (BSC)Ensures negative pressure and HEPA filtration of any aerosolized particulates. Never handle potent API powders on an open bench.

Part 2: Operational Workflow & Handling Protocol

Every protocol must be a self-validating system. Do not proceed to the next step unless the current step has been physically verified.

Step 1: Pre-Operation Setup & Validation
  • Verify Environmental Control: Turn on the Class II BSC. Validation: Perform a "tissue flutter test" by holding a small piece of Kimwipe near the lower sash edge to visually confirm inward directional airflow before introducing the chemical.

  • Prepare Solvents: Pre-measure your diluent (e.g., DMSO or PBS) into a sealed septum vial. Bringing pre-measured liquids into the BSC prevents the need to open bulk solvent bottles in a potentially contaminated zone.

  • Static Mitigation: Wipe the interior of the BSC and the weighing balance with a static-dissipative solution or use an anti-static ionizer fan. Causality: Static electricity causes fine HCl powders to repel from spatulas and aerosolize.

Step 2: Weighing and Transfer
  • Don PPE: Apply inner gloves, lab coat, outer gloves, N95/P100 mask, and goggles.

  • Tare & Transfer: Use an anti-static polypropylene weigh boat or directly tare the receiving glass vial. Using a micro-spatula, carefully transfer the 3-MA HCl.

  • In-Situ Solubilization: Do not transport the dry powder out of the BSC. Add your pre-measured solvent directly to the weighing vial inside the BSC.

  • Seal & Decontaminate: Cap the vial tightly. Wipe the exterior of the sealed vial with a 70% Ethanol wipe before removing it from the BSC.

Step 3: Doffing & Post-Operation Decontamination
  • Primary Decontamination: Wipe down the balance and the BSC work surface with a 10% sodium hypochlorite (bleach) solution to degrade residual active pharmaceutical ingredients (APIs), followed by 70% Ethanol to remove corrosive bleach residues.

  • Doffing Sequence: Remove the outer gloves inside the BSC and dispose of them in the internal biohazard/chemical waste bin. Remove goggles, lab coat, and inner gloves only after stepping away from the BSC. Wash hands immediately with soap and water.

Part 3: Spill Response & Disposal Plan

In the event of a spill, immediate containment is prioritized over cleanup speed.

  • Dry Powder Spill (Inside BSC):

    • Do not sweep, as this aerosolizes the powder.

    • Gently cover the spill with absorbent paper towels.

    • Carefully wet the towels with 10% bleach or soapy water to trap the powder and solubilize/degrade the compound.

    • Wipe inward from the edges to the center. Dispose of all materials in a sealed hazardous waste bag.

  • Liquid Spill (Outside BSC):

    • Evacuate personnel from the immediate vicinity to prevent tracking.

    • Don full PPE (including P100 respirator).

    • Apply an inert absorbent material (e.g., vermiculite or universal spill pads) over the liquid.

    • Collect the absorbent material using disposable scrapers and place it in a rigid, sealable hazardous waste container.

  • Disposal: 3-MA HCl and all contaminated consumables (gloves, wipes, weigh boats) must be disposed of as Hazardous Chemical Waste . Depending on your local jurisdiction, it may also require documentation as a controlled substance analog. Never dispose of 3-MA solutions down the aqueous drain.

Part 4: Mandatory Visualization

Below is the logical workflow for the safe handling, solubilization, and decontamination of potent API powders like 3-MA HCl.

Handling_Workflow Start Pre-Operation Setup & Risk Assessment PPE Don Mandatory PPE (Double Nitrile, P100, Goggles) Start->PPE BSC Prepare Class II BSC (Negative Pressure) Start->BSC Weighing Weighing & Transfer (Anti-static tools) PPE->Weighing BSC->Weighing Solubilization Solubilization in Sealed Vials Weighing->Solubilization Decon Decontamination (10% Bleach / 70% EtOH) Solubilization->Decon Disposal Hazardous Waste Disposal Decon->Disposal

Workflow for the safe handling, solubilization, and decontamination of potent API powders.

References

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

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Feasible Synthetic Routes

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